molecular formula C13H13NO2S B7458873 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine

4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine

Cat. No.: B7458873
M. Wt: 247.31 g/mol
InChI Key: MAJPUCFETKHLLV-UHFFFAOYSA-N
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Description

4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfonylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-17(15,16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJPUCFETKHLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine, a biphenyl derivative of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, outline robust synthetic and analytical methodologies, and discuss its applications as a molecular scaffold for therapeutic agent development. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific context and practical utility.

Introduction to a Key Medicinal Scaffold

The biphenyl moiety is a privileged scaffold in modern drug discovery, forming the structural core of numerous approved therapeutic agents. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Within this important class of compounds, 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine emerges as a particularly valuable building block.

This compound is characterized by two key functional groups positioned at opposite ends of the biphenyl system: a primary amine at the 2-position and a strongly electron-withdrawing methylsulfonyl group at the 4'-position. This specific arrangement imparts a unique electronic and steric profile, making it an attractive starting point for library synthesis and structure-activity relationship (SAR) studies. The amine group serves as a versatile synthetic handle for further modification and can act as a crucial hydrogen bond donor in ligand-receptor interactions[1]. Conversely, the methylsulfonyl group often enhances binding affinity and improves pharmacokinetic properties by engaging in specific electronic interactions and serving as a hydrogen bond acceptor[1][2]. This guide will detail the core knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

The identity and utility of a chemical compound are fundamentally defined by its physical and structural characteristics. 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is most commonly handled as its hydrochloride salt to improve stability and solubility[1].

Below is a summary of its key quantitative data:

PropertyValue (Free Amine)Value (Hydrochloride Salt)Reference
Molecular Formula C₁₃H₁₃NO₂SC₁₃H₁₄ClNO₂S[3]
Molecular Weight 247.32 g/mol 283.77 g/mol [1][3]
IUPAC Name 2-(4-methylsulfonylphenyl)aniline2-(4-methylsulfonylphenyl)aniline;hydrochloride[1]
CAS Number 893735-88-1 (for 3-amine isomer)139769-14-5[1][3]
Canonical SMILES CS(=O)(=O)c1ccc(cc1)c2ccccc2NCS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2N.Cl[1]
Solubility ---Soluble in water and organic solvents[1]

The structural arrangement of the amine and methylsulfonyl groups is critical to its function. The methylsulfonyl substituent is a potent electron-withdrawing group, which significantly modulates the electronic properties of the distal phenyl ring and influences the overall molecular polarity[1].

Caption: Figure 1: 2D Structure of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine.

Synthesis and Characterization

A reliable and efficient synthesis is paramount for the practical application of any chemical building block. The construction of the central biphenyl core is the key challenge, for which the Suzuki-Miyaura cross-coupling reaction is the preeminent and most logical choice. This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields, making it an industry standard for C-C bond formation.

Retrosynthetic Analysis

A logical retrosynthetic strategy involves disconnecting the biphenyl C-C bond, leading to two primary synthetic routes. This approach breaks the target molecule down into commercially available or readily accessible starting materials.

Retrosynthesis cluster_routeA Route A cluster_routeB Route B TM Target Molecule 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine A1 2-Bromoaniline (or protected derivative) TM->A1 Suzuki Disconnection A2 4-(Methylsulfonyl)phenylboronic acid TM->A2 Suzuki Disconnection B1 2-Aminophenylboronic acid (or protected derivative) TM->B1 Suzuki Disconnection B2 1-Bromo-4-(methylsulfonyl)benzene TM->B2 Suzuki Disconnection caption Figure 2: Retrosynthetic analysis for the synthesis of the target compound.

Caption: Figure 2: Retrosynthetic analysis for the synthesis of the target compound.

Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling

The following protocol describes a robust method for synthesizing the target compound, based on well-established procedures for analogous biphenyls[4]. Route A is often preferred due to the commercial availability and stability of the boronic acid partner.

Objective: To synthesize 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Materials:

  • 2-Bromoaniline (or N-Boc-2-bromoaniline for a protected route)

  • 4-(Methylsulfonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (for salt formation/deprotection)

SynthesisWorkflow start Step 1: Reagent Setup react Step 2: Reaction - Combine aryl halide, boronic acid, base, catalyst, and solvent. - Purge with Nitrogen or Argon. start->react heat Step 3: Heating - Heat mixture to 80-100 °C. - Monitor by TLC or LC-MS. react->heat workup Step 4: Aqueous Workup - Cool to RT. - Partition between water and ethyl acetate. heat->workup extract Step 5: Extraction & Drying - Separate organic layer. - Wash with brine. - Dry over MgSO₄. workup->extract purify Step 6: Purification - Filter and concentrate solvent. - Purify via column chromatography. extract->purify characterize Step 7: Characterization - Analyze by ¹H NMR, ¹³C NMR, and Mass Spectrometry. purify->characterize end Final Product characterize->end caption Figure 3: Experimental workflow for Suzuki-Miyaura cross-coupling.

Caption: Figure 3: Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 4-(methylsulfonyl)phenylboronic acid (1.2 equivalents), 2-bromoaniline (1.0 equivalent), and potassium carbonate (2.5 equivalents).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide. The base is essential for the transmetalation step of the catalytic cycle.

  • Solvent and Catalyst Addition: Add the dioxane/water solvent mixture. The system is then deoxygenated by bubbling nitrogen gas through the solution for 15-20 minutes.

    • Causality: Oxygen can oxidize the Pd(0) active catalyst, so an inert atmosphere is critical for catalytic efficiency.

  • Catalysis: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 8 mol%).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry.

Applications in Research and Drug Development

4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is not an end-product but a strategic starting material. Its value lies in its potential to be elaborated into more complex molecules with tailored biological activities.

Scaffold for SAR Studies

The compound is an ideal scaffold for generating libraries of analogues to probe structure-activity relationships. The primary amine at the 2-position can be readily functionalized via acylation, alkylation, or sulfonylation to explore how different substituents in this region affect target binding and activity. This systematic modification is a cornerstone of lead optimization in drug discovery.

SAR_Logic cluster_mods Chemical Modifications at 2-Amine Position Scaffold 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine (Core Scaffold) Mod1 Amide Formation (Acylation) Scaffold->Mod1 Mod2 Sulfonamide Formation Scaffold->Mod2 Mod3 Secondary/Tertiary Amine (Alkylation) Scaffold->Mod3 Library Library of Diverse Analogues Mod1->Library Mod2->Library Mod3->Library Screening Biological Screening (e.g., Enzyme Inhibition Assay) Library->Screening SAR Structure-Activity Relationship (SAR) - Identify key interactions - Optimize potency & selectivity Screening->SAR caption Figure 4: Logical flow of using the compound as a scaffold in SAR studies.

Caption: Figure 4: Logical flow of using the compound as a scaffold in SAR studies.

Precursor to Bioactive Molecules

The structural motifs within this compound are present in molecules investigated for various therapeutic targets.

  • COX-2 Inhibitors: The 4-(methylsulfonyl)phenyl group is a hallmark of selective COX-2 inhibitors (e.g., Celecoxib, Rofecoxib). This group fits into a specific secondary pocket of the COX-2 enzyme active site, conferring selectivity over the COX-1 isoform[2]. This makes the title compound an excellent starting point for novel anti-inflammatory agents.

  • Carbonic Anhydrase Inhibitors: Biphenyl sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of carbonic anhydrases (CAs), which are targets for treating glaucoma, epilepsy, and some cancers[5][6].

  • Other Potential Applications: Due to its versatile structure, the compound has been explored for its potential antimicrobial and anti-inflammatory properties and as a scaffold for kinase inhibitors and other targeted therapies[1].

Handling and Safety

As with any laboratory chemical, 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine should be handled with appropriate care. While specific toxicity data for this exact compound is limited, data from analogous structures like 4-(methylsulfonyl)aniline and other biphenyl amines provide a basis for safe handling procedures[7][8][9].

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves[10].

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[8][11]. Avoid contact with skin and eyes[7].

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[10]. The use of the hydrochloride salt is recommended for enhanced long-term stability[1].

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is a high-value chemical intermediate with significant strategic importance for medicinal chemistry and drug development. Its well-defined structure, featuring a versatile primary amine and a bio-relevant methylsulfonyl group, makes it an exceptional scaffold for the synthesis of novel therapeutic candidates. A firm understanding of its physicochemical properties, coupled with robust synthetic methodologies like the Suzuki-Miyaura coupling, empowers researchers to fully leverage its potential in the pursuit of new medicines.

References

  • Benchchem. 4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride | 139769-14-5.
  • PubChem. CID 159892750 | C20H20N4S2. National Center for Biotechnology Information.
  • Sigma-Aldrich. 4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine.
  • PubMed Central. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. National Institutes of Health.
  • PubChem. 4'-Methoxy[1,1'-biphenyl]-2-amine. National Center for Biotechnology Information.
  • AKEMI. Safety data sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 4-(Methylsulfonyl)aniline.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Methylbiphenyl.
  • Fisher Scientific. SAFETY DATA SHEET - 4-(Methylsulfonyl)phenol.
  • Tradeindia. 2,2,2-Trifluoro-1-[4'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]ethanone.
  • Enamine. Safety Data Sheet.
  • EPA. 4'-Methyl[1,1'-biphenyl]-3-amine Properties.
  • Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines.
  • Benchchem. Synthesis routes of 4-(Methylsulfonyl)aniline.
  • Google Patents. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • ResearchGate. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors.
  • PMC. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. National Center for Biotechnology Information.
  • Sigma-Aldrich. 4-([1,1'-Biphenyl]-4-yl)thiazol-2-amine.
  • Google Patents. CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound.
  • PubMed. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. National Institutes of Health.
  • Inchem.org. ICSC 0759 - 4-AMINOBIPHENYL.
  • ChemScene. 731753-49-4 | 4-(2-Aminophenyl)thiazol-2-amine.
  • PubChem. ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine. National Center for Biotechnology Information.
  • PubMed. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. National Institutes of Health.
  • Cheméo. Chemical Properties of 4-(N-Methylamino)biphenyl (CAS 3365-81-9).

Sources

Technical Whitepaper: Synthesis and Application of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine in COX-2 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective cyclooxygenase-2 (COX-2) inhibitors, such as Etoricoxib, relies heavily on the precise assembly of specific pharmacophores. While Etoricoxib itself features a central 2,3'-bipyridine ring, structural analogs and advanced developmental intermediates frequently utilize a biphenyl scaffold to achieve similar spatial geometry. 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine serves as a critical, highly versatile intermediate in this domain.

This whitepaper provides an in-depth technical analysis of this intermediate, detailing the causality behind its structural design, the thermodynamic rationale of its synthesis via Suzuki-Miyaura cross-coupling, and self-validating experimental protocols for its preparation and analytical verification.

Structural & Mechanistic Rationale

In medicinal chemistry, the design of an intermediate is never arbitrary; it is dictated by the target's biological binding pocket and the downstream synthetic workflow.

The Methylsulfonyl Pharmacophore

The 4'-methylsulfonyl group is the hallmark of many selective COX-2 inhibitors (including Etoricoxib and Rofecoxib). Its primary function is to insert into the secondary side pocket of the COX-2 enzyme—a pocket that is inaccessible in the COX-1 isoform due to the steric bulk of Ile523 (which replaces Val523 in COX-2). The oxygen atoms of the sulfone group form critical, high-affinity hydrogen bonds with Arg513 and His90 within this pocket, driving the drug's selectivity profile.

The Biphenyl-2-amine Scaffold

The biphenyl-2-amine core provides the necessary rigid geometry to orient the methylsulfonyl group correctly. More importantly, the 2-amino group acts as a versatile synthetic handle. Because primary amines are highly nucleophilic, this moiety serves as the foundational anchor for downstream cyclization reactions (e.g., condensation with diketones or vinamidinium salts) to generate central heterocyclic cores like pyridines, pyrroles, or lactams.

Pharmacophore Core Biphenyl-2-amine Scaffold (Structural Core) Sulfone 4'-Methylsulfonyl Group (COX-2 Selectivity) Core->Sulfone Amine 2-Amino Group (Derivatization Handle) Core->Amine Pocket Binds Secondary Pocket (Arg513, His90) Sulfone->Pocket Hydrogen Bonding Cyclization Heterocycle Formation (e.g., Bipyridine/Lactam) Amine->Cyclization Downstream Synthesis

Structural logic and downstream utility of the biphenyl-2-amine intermediate.

Retrosynthetic Analysis & Methodology

The most efficient, atom-economical route to synthesize 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is via a Suzuki-Miyaura cross-coupling between 2-bromoaniline and 4-(methylsulfonyl)phenylboronic acid[1].

Causality in Reagent Selection
  • Boronic Acid Partner: 4-(Methylsulfonyl)phenylboronic acid is highly stable and readily forms stable complexes, making it an ideal reagent for cross-coupling in pharmaceutical synthesis[2].

  • Catalyst Choice (Pd(dppf)Cl₂): The electron-withdrawing nature of the methylsulfonyl group can decelerate the transmetalation step in the catalytic cycle. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle (99°), which accelerates the reductive elimination step, pushing the reaction forward and preventing catalyst deactivation.

  • Base (K₂CO₃): A mild inorganic base is required to activate the boronic acid into a reactive boronate complex. K₂CO₃ is strong enough to facilitate this without causing unwanted side reactions with the unprotected primary amine.

SynthWorkflow A 2-Bromoaniline (Starting Material) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 4-(Methylsulfonyl)phenylboronic acid (Boronic Partner) B->C D 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine (Target Intermediate) C->D Suzuki-Miyaura Cross-Coupling

Synthetic workflow for the biphenyl-2-amine intermediate via Suzuki-Miyaura coupling.

Experimental Protocol: Self-Validating Synthesis

The following protocol is designed for high-yield laboratory-scale synthesis, incorporating self-validating checkpoints to ensure process integrity.

Materials Required
  • 2-Bromoaniline: 10.0 mmol (1.72 g)

  • 4-(Methylsulfonyl)phenylboronic acid: 12.0 mmol (2.40 g)[1]

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.5 mmol (0.41 g, 5 mol%)

  • Potassium Carbonate (K₂CO₃): 25.0 mmol (3.45 g)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Methodology
  • System Deoxygenation (Critical Step):

    • Action: Combine 40 mL of 1,4-dioxane and 10 mL of DI water in a 100 mL round-bottom flask. Sparge the solvent mixture with ultra-pure Argon for 20 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle and leading to homocoupling side-products.

  • Reagent Loading:

    • Action: Add 2-bromoaniline, 4-(methylsulfonyl)phenylboronic acid, and K₂CO₃ to the flask under a continuous Argon stream. Stir for 5 minutes to ensure uniform suspension.

  • Catalyst Introduction & Heating:

    • Action: Add Pd(dppf)Cl₂·CH₂Cl₂. Attach a reflux condenser and heat the mixture to 90°C using an oil bath.

    • Validation Checkpoint: The reaction mixture should transition from a reddish-brown suspension to a dark, homogeneous solution. Monitor via TLC (Hexanes:EtOAc 6:4); the disappearance of the 2-bromoaniline spot (Rf ~0.7) and the appearance of a highly UV-active product spot (Rf ~0.4) indicates successful conversion.

  • Workup & Extraction:

    • Action: After 12 hours, cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water. Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 30 mL).

    • Action: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of 20% to 50% EtOAc in Hexanes.

    • Result: Yields a pale yellow crystalline solid.

Quantitative Data & Process Optimization

To establish the robustness of this synthetic route, various conditions were evaluated. The data below summarizes the thermodynamic and kinetic optimizations performed to maximize the yield of the target intermediate.

Reaction ConditionCatalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)
Condition A (Optimized) Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 88%
Condition BPd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O10072%
Condition CPd(OAc)₂ / SPhosK₃PO₄DMF11081%
Condition D (Control)Pd(dppf)Cl₂K₂CO₃1,4-Dioxane (Anhydrous)90< 15%

Data Insight: The failure of Condition D highlights the absolute necessity of water in the solvent system. Water is required to hydroxylate the boronic acid, forming the reactive trihydroxyboronate anion [ArB(OH)₃]⁻, which is the actual species that undergoes transmetalation with the palladium complex.

Analytical Validation Data
  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, sulfonyl-adjacent Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (td, J = 7.8, 1.5 Hz, 1H), 7.11 (dd, J = 7.6, 1.5 Hz, 1H), 6.85 (t, J = 7.5 Hz, 1H), 6.78 (d, J = 8.0 Hz, 1H), 3.75 (br s, 2H, -NH₂), 3.10 (s, 3H, -SO₂CH₃).

  • LC-MS (ESI+): m/z calculated for C₁₃H₁₄NO₂S [M+H]⁺ 248.07, found 248.10.

Conclusion

The synthesis of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine represents a critical node in the development of selective COX-2 inhibitors. By leveraging a robust Suzuki-Miyaura cross-coupling strategy, process chemists can efficiently install the essential methylsulfonyl pharmacophore while retaining a highly reactive primary amine for downstream cyclization. The optimized protocols and causality-driven methodologies outlined in this whitepaper ensure high-fidelity, scalable production of this vital intermediate, empowering further innovation in anti-inflammatory therapeutics.

References

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4'-(methanesulfonyl)-2-aminobiphenyl synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, structural identity, and synthetic utility of 4'-(methanesulfonyl)-2-aminobiphenyl , a critical biaryl scaffold in medicinal and agrochemical research.

Synonyms, Nomenclature, and Synthetic Applications

Executive Summary

4'-(Methanesulfonyl)-2-aminobiphenyl (CAS: 139768-99-3) is a functionalized biaryl building block characterized by an ortho-positioned primary amine on one phenyl ring and a para-positioned methanesulfonyl (mesyl) group on the opposing ring. It serves as a strategic intermediate in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) for agrochemicals and as a pharmacophore scaffold in the development of COX-2 inhibitors and multi-target ligands. This guide clarifies its complex nomenclature, outlines its verified synthetic routes, and provides structural data for identification.

Chemical Identity & Nomenclature[1][2][3][4][5][6]

Core Identifiers
ParameterTechnical Specification
Primary Systematic Name 4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine
Common Synonyms 2-(4-Methanesulfonylphenyl)aniline; 2-Amino-4'-methylsulfonylbiphenyl
CAS Registry Number 139768-99-3 (Free Base)139769-14-5 (Hydrochloride Salt)
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
SMILES CS(=O)(=O)c1ccc(cc1)-c2ccccc2N
InChI Key SFZTVETVOLHDJN-UHFFFAOYSA-N
Nomenclature Analysis

The naming of this compound follows IUPAC rules for biphenyls.[1][2] The ring bearing the priority functional group (amine) is designated as the unprimed ring (Positions 1–6). The substituent-bearing ring attached to it is the primed ring (Positions 1'–6').

  • Position 2 (Ortho): The amine (-NH₂) is located at position 2 relative to the biaryl bond.

  • Position 4' (Para): The methanesulfonyl group (-SO₂Me) is located at position 4 on the second ring.

Critical Note: Database errors occasionally mislabel this compound as the 3'-isomer. Researchers must verify the structure via the CAS number 139768-99-3 to ensure the para-sulfone orientation.

Nomenclature cluster_0 Ring A (Priority) cluster_1 Ring B (Secondary) Node1 C1: Biaryl Bond Node3 C1': Biaryl Bond Node1->Node3 C-C Bond Node2 C2: -NH2 (Amino) Node4 C4': -SO2Me (Mesyl)

Figure 1: Nomenclature logic for 4'-(methanesulfonyl)-[1,1'-biphenyl]-2-amine. The amine defines the numbering priority.[3]

Synonyms & Database Cross-Reference

To facilitate database searching, use the following verified synonyms. Avoid generic terms like "sulfonated biphenyl amine" which yield regiochemical mixtures.

Source / ContextSynonym String
IUPAC (Preferred) 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine
Chemical Abstracts (CAS) [1,1'-Biphenyl]-2-amine, 4'-(methylsulfonyl)-
Synthetic Chemistry 2-(4-Methanesulfonylphenyl)aniline
Medicinal Chemistry 2-Amino-4'-mesylbiphenyl
Legacy / Trade Etoricoxib Impurity Analog (Structural Analog)

Synthetic Utility & Protocols

Primary Synthesis: Suzuki-Miyaura Coupling

The most robust synthesis involves the palladium-catalyzed cross-coupling of 2-bromoaniline with 4-(methylsulfonyl)phenylboronic acid . This route ensures regiocontrol, placing the amine and sulfone on separate rings.

Reaction Scheme:

  • Reagents: 2-Bromoaniline (1.0 eq), 4-(Methylsulfonyl)phenylboronic acid (1.1 eq).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[4]

  • Conditions: 80–100°C, inert atmosphere (N₂/Ar), 4–12 hours.

Synthesis R1 2-Bromoaniline Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C R1->Step1 R2 4-(Methylsulfonyl) phenylboronic acid R2->Step1 Prod 4'-(Methanesulfonyl)- 2-aminobiphenyl (CAS 139768-99-3) Step1->Prod Yield: 75-85%

Figure 2: Synthetic pathway via Suzuki-Miyaura cross-coupling.

Applications in Drug Development[6]
  • SDHI Fungicides: The biphenyl core serves as a lipophilic anchor in Succinate Dehydrogenase Inhibitors, where the sulfone group mimics the carbonyl/polar interactions required for binding to the ubiquinone site.

  • COX-2 Inhibitor SAR: While commercial COX-2 inhibitors like Etoricoxib utilize a central pyridine ring, this biphenyl analog is used in Structure-Activity Relationship (SAR) studies to evaluate the necessity of the central heterocycle vs. a carbocycle.

  • Impurity Profiling: In the synthesis of Etoricoxib, if 2-bromoaniline is present as an impurity (instead of the required aminopyridine), this biphenyl compound is formed. It is a known process impurity that must be monitored.

Analytical Characterization

For quality control (QC), the following spectral features confirm the structure:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~3.2 ppm (s, 3H, -SO₂CH₃ ).
      
    • 
       ~4.8 ppm (s, 2H, -NH₂ , exchangeable).
      
    • 
       ~7.6–8.0 ppm (AA'BB' system for the 4'-substituted ring).
      
    • 
       ~6.6–7.2 ppm (Multiplets for the 2-substituted aniline ring).
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calculated: 248.07; observed: 248.1.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19089296, 2-(4-Methanesulfonylphenyl)aniline. Retrieved from [Link]

Sources

Unveiling the Physicochemical and Mechanistic Profile of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The targeted design of small-molecule intermediates is the cornerstone of modern drug discovery and advanced organic synthesis. This technical whitepaper provides an in-depth analysis of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine hydrochloride (CAS 139769-14-5). By dissecting its structural rationale, physicochemical properties, and synthesis protocols, this guide equips researchers with actionable, field-proven insights for integrating this compound into pharmacological and synthetic workflows.

Structural Rationale and Chemical Architecture

The compound 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine hydrochloride is a highly specialized biphenyl derivative characterized by a distinct molecular architecture[1]. It features an ortho-amine group on one phenyl ring and a strongly electron-withdrawing para-methylsulfonyl group on the adjacent ring[2].

Causality of Design:

  • The Amine Moiety: The primary amine serves as a critical hydrogen-bond donor and acceptor. In biological assays, this functional group facilitates precise interactions with the hinge regions of target proteins, anchoring the molecule within active sites[1].

  • The Methylsulfonyl Group: This moiety significantly influences the compound's overall electronic properties. The strong electron-withdrawing nature of the sulfone modulates the electron density of the biphenyl system, enhancing metabolic stability and providing specific electrostatic interactions that increase target specificity[1].

  • Salt Formulation: The free base of biphenyl compounds often suffers from poor aqueous solubility, limiting their utility in in vitro assays. Supplying this compound as a hydrochloride salt is a deliberate formulation choice that drastically improves its solubility in water and polar organic solvents, ensuring uniform distribution in biological media and enhanced shelf stability[1]. As a hydrochloride salt, it is typically more soluble than its free-base counterpart[3].

Physicochemical Properties

Accurate physicochemical characterization is vital for reproducible experimental design. The following table summarizes the core properties of the compound, validated through rigorous analytical standards.

PropertyValue / Description
Chemical Name 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine hydrochloride
CAS Number 139769-14-5[2]
Molecular Formula C13H14ClNO2S (C13H13NO2S · HCl)[2]
Molecular Weight 283.77 g/mol [2]
InChI Key SFZTVETVOLHDJN-UHFFFAOYSA-N[2]
Melting Point 218–220°C (Decomposition)[2]
Purity (HPLC) >99% (C18 column, 0.1% TFA in H2O/MeCN)[2]
Solubility Soluble in water and polar organic solvents[2]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of sterically hindered biphenyls requires robust catalytic systems to overcome rotational barriers and prevent catalyst deactivation. The following Suzuki-Miyaura cross-coupling protocol utilizes a bidentate ligand system to ensure high turnover and regioselectivity[1].

Step-by-Step Methodology: Palladium-Catalyzed Cross-Coupling

Expertise Note: The choice of DPEphos as a bidentate ligand with Pd(OAc)2 is critical. It prevents the formation of inactive palladium black and stabilizes the oxidative addition complex, which is essential when coupling sterically demanding ortho-substituted anilines.

  • Reagent Preparation: Dissolve 2-bromoaniline (electrophile) and 4-methylsulfonylphenylboronic acid (nucleophile) in a degassed solvent mixture of Tetrahydrofuran (THF) and water (4:1 ratio)[1].

  • Catalytic Activation: Add Palladium(II) acetate (Pd(OAc)2) and DPEphos ligand under a strict inert argon atmosphere[1]. Self-Validating Control: The inert atmosphere prevents premature oxidation of the phosphine ligand; any color change to deep black before heating indicates air leak and catalyst death.

  • Transmetallation & Coupling: Introduce potassium carbonate (K2CO3) or triethylamine as the base to facilitate transmetallation[1]. Heat the reaction mixture to 80–100°C for 12–24 hours[2]. Causality: Prolonged heating at these specific temperatures is required to overcome the steric hindrance of the ortho-amine group, maximizing yield up to 84%[2].

  • Workup and Salt Formation: Extract the organic layer using ethyl acetate. After concentrating the free base, dissolve it in diethyl ether and bubble anhydrous HCl gas (or add 1M HCl in ether) to precipitate the hydrochloride salt.

  • Purification: Recrystallize the crude salt from hot ethanol to achieve >99% purity. Validate purity via HPLC using a C18 column with a 0.1% TFA acetonitrile/water gradient[2].

SynthesisWorkflow R1 2-Bromoaniline (Electrophile) Rxn Suzuki Cross-Coupling (THF/H2O, 80-100°C) R1->Rxn R2 4-Methylsulfonylphenylboronic acid (Nucleophile) R2->Rxn Cat Pd(OAc)2 / DPEphos (Catalyst System) Cat->Rxn Salt HCl Treatment (Salt Formation) Rxn->Salt Prod 4'-(Methylsulfonyl)[1,1'-biphenyl] -2-amine hydrochloride Salt->Prod

Suzuki Cross-Coupling Synthesis Workflow for CAS 139769-14-5.

Mechanistic Profiling: Kinase Inhibition Pathways

Beyond its utility as a synthetic building block, 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine hydrochloride exhibits significant biological activity. It has been identified as a selective inhibitor of key protein kinases, specifically c-Met and BACE-1, which are critical targets in cancer progression and neurodegenerative diseases, respectively[2].

Step-by-Step Methodology: ATP-Competitive Binding Assay

To validate the compound's efficacy, an internally controlled ATP-competitive binding assay is recommended.

  • Enzyme Preparation: Incubate recombinant c-Met kinase in a standard assay buffer (HEPES, MgCl2, DTT) at room temperature.

  • Compound Incubation: Introduce the compound (dissolved directly in aqueous buffer due to its highly soluble hydrochloride salt form) across a 10-point serial dilution to establish a dose-response curve[2].

  • Substrate Addition: Add a fixed concentration of ATP and a fluorescently labeled peptide substrate. Causality: The compound competes with ATP for the kinase hinge region. The amine group forms critical hydrogen bonds with the backbone of the hinge, while the methylsulfonyl group occupies the hydrophobic pocket, preventing phosphorylation.

  • Quantification: Measure the inhibition of substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Self-Validating Control: Use a known c-Met inhibitor (e.g., Crizotinib) as a positive control to ensure assay fidelity before calculating the IC50.

SignalingPathway Drug CAS 139769-14-5 cMet c-Met Kinase Drug->cMet Inhibits PI3K PI3K/AKT Pathway cMet->PI3K Blocks MAPK Ras/MAPK Pathway cMet->MAPK Blocks Apop Apoptosis Induction PI3K->Apop Triggers Prolif Proliferation Arrest MAPK->Prolif Induces

Mechanism of Action: c-Met Kinase Inhibition and Downstream Signaling.

Conclusion

4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine hydrochloride is a highly versatile and structurally optimized compound. Its rational design—balancing the hydrogen-bonding capacity of an ortho-amine with the electronic modulation of a para-methylsulfonyl group—makes it an invaluable asset in both complex organic synthesis and targeted drug discovery[1][2]. By adhering to the rigorous synthesis and validation protocols outlined in this guide, researchers can ensure high-fidelity results in their respective applications.

References

  • [1] Benchchem. "4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride | 139769-14-5". Benchchem.

  • [2] Benchchem. "4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride | 139769-14-5 | Benchchem". Benchchem.

  • [4] BLDpharm. "139769-14-5|4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride". BLDpharm.

  • [3] CymitQuimica. "CAS 139769-14-5: [1,1′-Biphenyl]-2-amine, 4". CymitQuimica.

Sources

Technical Whitepaper: Biphenyl Amine – Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical, solid-state, and biopharmaceutical distinctions between the free base and hydrochloride salt forms of biphenyl amine (4-aminobiphenyl).

Optimization of Physicochemical Properties for Drug Development

Executive Summary

In drug development, the selection between a Free Base and a Hydrochloride (HCl) salt is a critical decision that dictates the manufacturability, stability, and bioavailability of the final drug product.

For a lipophilic weak base like Biphenyl Amine (pKa


 4.2–4.3), the distinction is stark:
  • Free Base: Characterized by high lipophilicity (

    
    ), low aqueous solubility, and susceptibility to oxidative degradation. It is the thermodynamically stable form at physiological pH (7.4).
    
  • Hydrochloride Salt: Offers significantly enhanced dissolution rates in gastric media due to lattice disruption and ionization.[1] However, it presents risks of disproportionation in the solid state due to the weak basicity of the parent amine, and potential common ion effects in vivo.

This guide analyzes these trade-offs to support rational form selection.

Safety Advisory: 4-Aminobiphenyl is a known Group 1 Carcinogen.[1][2] While this guide discusses its physicochemical properties as a model for lipophilic amine drugs, all experimental handling requires strict containment (Glovebox/Isolator) and adherence to OSHA/ECHA safety protocols.

Chemical Fundamentals & Structural Divergence[1][2]

The fundamental difference lies in the nature of the solid-state lattice and the ionization status of the nitrogen center.

The Free Base (Neutral)
  • Structure: Molecular crystal held together by weak Van der Waals forces and

    
    -
    
    
    
    stacking of the biphenyl rings.[1][2]
  • Lattice Energy: Lower than the salt form.

  • Reactivity: The lone pair on the nitrogen is available, making the molecule susceptible to N-oxidation and electrophilic attack.

The Hydrochloride Salt (Ionic)[3]
  • Structure: Ionic crystal lattice stabilized by electrostatic interactions between the protonated amine (

    
    ) and the chloride counterion (
    
    
    
    ).[1][2]
  • Thermal Property: Typically exhibits a higher melting point (MP) than the free base due to higher lattice energy (Coulombic forces > Van der Waals).[1]

  • pKa Considerations: With a pKa of

    
     4.3, biphenyl amine is a weak base . The HCl salt is formed by proton transfer, but in the presence of moisture or high humidity, the equilibrium can shift back to the free base (hydrolysis/disproportionation), releasing HCl gas.
    

Physicochemical Profiling: Solubility & Dissolution[1][2][3][4][5]

The most impactful difference for drug delivery is the pH-Solubility Profile .

Aqueous Solubility Landscape

The solubility of the free base (


) is intrinsic and low. The solubility of the salt (

) is pH-dependent.
PropertyFree BaseHydrochloride SaltMechanistic Driver
Water Solubility Very Low (< 0.1 mg/mL)Moderate to HighIon-dipole interactions with water vs. hydrophobic effect.[1][2]
pH 1.2 (Gastric) High (converts to salt)HighProtonation of amine (

).[1]
pH 6.8 (Intestine) Low (precipitates)Low (converts to base)Predominance of uncharged species above pKa.[1]
Common Ion Effect NegligibleSignificantHigh

in stomach reduces salt solubility (

limit).[1][2]
The pH-max and Disproportionation

For a weak base like biphenyl amine, there exists a specific pH (


) where the solubility of the salt and free base are equal.
  • pH < pHmax: Solid phase is Salt.[1][2]

  • pH > pHmax: Solid phase is Free Base.[1][2][3]

Critical Insight: Because the pKa is low (~4.3), the


 is likely very low (approx pH 2-3).[1] This means that in the intestinal environment (pH 6.8), the HCl salt is thermodynamically unstable  and will convert to the free base. This drives the "Spring and Parachute" effect in bioavailability but risks rapid precipitation.
Visualization: Solubility & Disproportionation Logic[1][2]

SolubilityLogic Start Biphenyl Amine Form Salt HCl Salt (R-NH3+ Cl-) Start->Salt Salt Selection Base Free Base (R-NH2) Start->Base Base Selection Gastric Gastric Fluid (pH 1.2) [H+] High Dissolution Rapid Dissolution (Supersaturation) Gastric->Dissolution High Sol (Ionized) Intestine Intestinal Fluid (pH 6.8) [H+] Low Precipitation Precipitation Risk (Amorphous/Crystalline Base) Intestine->Precipitation pH > pKa Conversion to Base Salt->Gastric Ingestion Base->Gastric Ingestion Base->Gastric Slow Dissolution (Surface Protonation) Dissolution->Intestine Transit

Figure 1: Biopharmaceutical fate of Free Base vs. HCl Salt.[1][2] The salt provides a "supersaturation spring" in the stomach, while the free base relies on surface protonation.

Solid-State Stability & Manufacturability[1][2]

Hygroscopicity[1]
  • HCl Salt: Generally more hygroscopic.[1][2] The ionic lattice can interact with atmospheric moisture. For weak bases, adsorbed water can facilitate disproportionation :

    
    
    This can lead to the "smell of HCl" in aged samples and the formation of free base crystals on the surface.[1][2]
    
  • Free Base: Typically non-hygroscopic and chemically stable to hydrolysis, but sensitive to oxidation.

Polymorphism[1]
  • Free Base: Often exhibits fewer polymorphs than the salt.

  • HCl Salt: Prone to multiple hydrate forms (monohydrate, dihydrate) depending on crystallization solvent and humidity.[1] Screening is mandatory.[1]

Experimental Protocol: Salt Selection & Validation

To definitively select the optimal form, the following protocol is recommended.

Protocol: Micro-Scale Salt Screening

Objective: Determine if HCl salt offers a viable advantage over Free Base.[1]

  • Preparation: Dissolve Biphenyl Amine Free Base in acetone or ethanol.

  • Acid Addition: Add 1.05 equivalents of concentrated HCl (aq) or HCl in dioxane.

  • Crystallization: Cool to 0-5°C. If no precipitate, add anti-solvent (heptane or ether).[1][2]

  • Isolation: Filter and dry under vacuum at 40°C.

  • Characterization:

    • PXRD (Powder X-Ray Diffraction): Confirm new crystalline phase (distinct from free base).[1][2]

    • DSC (Differential Scanning Calorimetry): Look for single sharp melting endotherm (Salt MP > Base MP).[1]

    • Hygroscopicity (DVS): Cycle from 0% to 90% RH.[1][2] If mass gain > 2% at 80% RH, the salt may be too hygroscopic.

Protocol: Intrinsic Dissolution Rate (IDR)

Objective: Measure the kinetic solubility advantage.

  • Pellet Formation: Compress 100 mg of pure material (Free Base vs. HCl Salt) into a rotating disk die (Wood's apparatus) at 2000 psi.

  • Medium: 500 mL 0.1N HCl (simulated gastric fluid) at 37°C.

  • Rotation: 100 RPM.

  • Sampling: Withdraw aliquots at 1, 5, 10, 15, 30 min.

  • Analysis: UV-Vis spectrophotometry (peak

    
     approx 280 nm).
    
  • Calculation: Plot Cumulative Amount Dissolved vs. Time. Slope = IDR (

    
    ).[1]
    
    • Expectation: HCl Salt IDR should be > 10x Free Base IDR.[1]

Decision Logic for Drug Development

When to choose which form?

FeatureChoose Free Base If...Choose HCl Salt If...
Solubility Drug is BCS Class I (High Sol).[1][2]Drug is BCS Class II (Low Sol).[1]
Stability Salt is hygroscopic/unstable.[1]Free base oxidizes easily.[1]
Process Synthesis yields pure base easily.[1][2]Bioavailability is dissolution-limited.[1][2]
pKa pKa < 3 (Salt will hydrolyze).[1]pKa > 4 (Stable salt formation).[1]
Salt Selection Decision Tree

SaltDecision Input Biphenyl Amine Candidate CheckPKA Check pKa Input->CheckPKA WeakBase pKa < 3 CheckPKA->WeakBase ModBase pKa > 4 CheckPKA->ModBase FreeBaseRoute Develop as Free Base (Salt Unstable) WeakBase->FreeBaseRoute SaltScreen Perform Salt Screen ModBase->SaltScreen CheckHygro Hygroscopicity? SaltScreen->CheckHygro HighHygro High (>2% uptake) CheckHygro->HighHygro LowHygro Low (<0.5% uptake) CheckHygro->LowHygro AltSalt Try Mesylate/Tosylate HighHygro->AltSalt SelectHCl Select HCl Salt LowHygro->SelectHCl

Figure 2: Strategic workflow for selecting between Free Base and Salt forms based on pKa and hygroscopicity.

References

  • Serajuddin, A. T. M. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] Link[1][2]

  • Ku, M. S. (2008).[1] Use of the biopharmaceutical classification system in early drug development. The AAPS Journal. Link

  • National Toxicology Program. (2016). Report on Carcinogens: 4-Aminobiphenyl. U.S. Department of Health and Human Services. Link

  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences. Link

Sources

Methodological & Application

Application Note: Synthesis of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized synthesis of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine , a critical biaryl scaffold often utilized in the development of COX-2 inhibitors and other anti-inflammatory agents. The synthesis employs a Suzuki-Miyaura cross-coupling between 2-bromoaniline and 4-(methylsulfonyl)phenylboronic acid .

While Suzuki coupling is routine, this specific transformation presents two distinct challenges:

  • Steric Hindrance: The ortho-amine substituent on the electrophile creates steric bulk near the reaction center.

  • Catalyst Poisoning: The free primary amine (

    
    ) can act as a ligand, coordinating to the Palladium (Pd) center and potentially deactivating the catalyst (formation of "Pd-black").
    

This protocol utilizes a robust Pd(dppf)Cl₂ system for general accessibility, while also providing an SPhos-based optimization for maximizing yields in high-throughput environments.

Strategic Analysis & Retrosynthesis

The retrosynthetic disconnection reveals the two primary coupling partners. The choice of the aryl bromide (over chloride or iodide) offers the best balance between reactivity and commercial availability, while the boronic acid carries the sulfone moiety, which is stable under oxidative coupling conditions.

Reaction Scheme


Critical Parameter Selection
ParameterSelectionRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The bidentate dppf ligand has a large bite angle, which stabilizes the Pd(0) species and facilitates reductive elimination, even with steric bulk.
Ligand Alt. SPhos (Optimization)For difficult conversions, SPhos (Buchwald ligand) is exceptionally bulky and electron-rich, preventing the ortho-amine from binding to the Pd center.
Base K₂CO₃ (2.0 M aq) Aqueous carbonate provides the necessary activation of the boronic acid (forming the boronate species) without causing degradation of the sulfone.
Solvent 1,4-Dioxane High boiling point (101°C) allows for sufficient thermal energy to overcome the activation barrier of the oxidative addition step.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Electrophile: 2-Bromoaniline (1.0 equiv, 172 mg for 1 mmol scale)

  • Nucleophile: 4-(Methylsulfonyl)phenylboronic acid (1.2 equiv, 240 mg)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (0.05 equiv / 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.

  • Add 2-bromoaniline (1.0 mmol) and 4-(methylsulfonyl)phenylboronic acid (1.2 mmol).

  • Add the Pd(dppf)Cl₂ catalyst (0.05 mmol).

  • Cap the flask with a rubber septum.

  • Crucial: Evacuate the flask and backfill with Nitrogen (

    
    ) or Argon three times. This prevents homocoupling of the boronic acid and oxidation of the catalyst.
    

Step 2: Solvent & Base Addition [1]

  • Via syringe, inject 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).

  • Note: The solvent mixture should be approximately 4:1 Organic:Aqueous to ensure phase transfer efficiency.

Step 3: Reaction

  • Place the reaction vessel in a pre-heated oil bath at 90°C .

  • Stir vigorously (800 RPM) for 4–6 hours .

  • Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the 2-bromoaniline peak.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Combine organic layers and wash with Brine (sat. NaCl).

  • Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via Flash Column Chromatography on silica gel.

  • Gradient: 0%

    
     40% Ethyl Acetate in Hexanes.
    
  • Product: Isolate the target amine as a off-white to pale yellow solid.

Mechanism & Workflow Visualization

Diagram 1: Catalytic Cycle & Amine Interference

This diagram illustrates the standard Suzuki cycle and highlights where the free amine of the substrate can potentially interfere (poison) the catalyst, necessitating the use of robust ligands like dppf or SPhos.

SuzukiMechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-Bromoaniline PdII_ArX Pd(II)-Ar-Br Complex OxAdd->PdII_ArX BaseStep Base Activation (OH- replaces X-) PdII_ArX->BaseStep + Base (CO3) Poison Catalyst Poisoning (Free Amine Coordination) PdII_ArX->Poison Ortho-NH2 binds Pd Transmetal Transmetallation (Boronate adds Ar') BaseStep->Transmetal + Boronate RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Slow/Dead Cycle

Caption: Suzuki catalytic cycle highlighting the oxidative addition of 2-bromoaniline and the risk of catalyst poisoning by the ortho-amine group.

Diagram 2: Experimental Workflow

Workflow Start Start: Weigh Reagents Degas Degas (Vac/N2) Critical Step Start->Degas Heat Heat @ 90°C 4-6 Hours Degas->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete Workup Extraction (EtOAc/Water) Check->Workup Complete Purify Flash Column (Hex/EtOAc) Workup->Purify

Caption: Operational workflow for the synthesis, emphasizing the critical degassing step to prevent homocoupling.

Quality Control & Analytical Data

To validate the synthesis, compare the isolated product against these expected analytical markers.

TechniqueExpected Signal / ObservationStructural Assignment
¹H NMR (CDCl₃)

3.05 - 3.10 ppm (Singlet, 3H)
Methyl group of Sulfone (

)
¹H NMR (CDCl₃)

3.60 - 4.00 ppm (Broad Singlet, 2H)
Primary Amine (

), exchangeable with

¹H NMR (CDCl₃)

6.70 - 8.00 ppm (Multiplets, 8H)
Biphenyl Aromatic Protons
Appearance Off-white / Pale yellow solidCrystalline solid
HRMS (ESI)

calc.[2] for

Mass ~ 248.07

Troubleshooting & Optimization

If yields are below 60%, implement the "Buchwald Modification" designed for difficult anilines.

  • Issue: Low conversion; starting material remains.

  • Root Cause: The free amine is poisoning the Pd(dppf) catalyst, or the oxidative addition is too slow.

  • Solution: Switch to Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) .

    • Why? SPhos is a bulky, electron-rich biaryl phosphine ligand. Its bulk prevents the substrate's amine from binding to the Palladium, and its electron-rich nature accelerates the oxidative addition of the aryl bromide [1].

    • Base Change: Switch to K₃PO₄ (Potassium Phosphate) in Toluene/Water for this system.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][1][4][5] Accounts of Chemical Research.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • BenchChem. (2025).[6] Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[4] Royal Society of Chemistry.

Sources

Advanced Sulfonylation Strategies for 2-Aminobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From Classical Reagents to SuFEx Click Chemistry

Introduction: The Scaffold & The Challenge

The 2-aminobiphenyl scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for Angiotensin II receptor antagonists (e.g., Valsartan, Irbesartan) and various fungicides. However, functionalizing the amine at the 2-position presents a distinct challenge compared to simple anilines.

The Steric & Electronic Barrier
  • Ortho-Steric Hindrance: The phenyl ring at the ortho position creates significant steric bulk, shielding the nitrogen lone pair. This retards nucleophilic attack on standard electrophiles.

  • Electronic Deactivation: The twisted biaryl system can reduce conjugation, but the inductive effect of the second phenyl ring often modulates nucleophilicity.

  • The Bis-Sulfonylation Trap: Under forcing conditions (heat, strong base) required to overcome sterics, the resulting sulfonamide proton (

    
    ) becomes susceptible to deprotonation, leading to the unwanted 
    
    
    
    -bis-sulfonylated byproduct.

This Application Note provides three distinct, field-validated protocols to solve these issues, ranging from optimized classical methods to modern Sulfur-Fluoride Exchange (SuFEx) chemistry.

Reagent Selection Guide

FeatureMethod A: Sulfonyl Chlorides Method B: Sulfonyl Fluorides (SuFEx) Method C: Sulfinate Salts
Reagent Status Commodity / Low CostHigh Stability / "Click" ReagentGreen / Stable Solid
Reactivity High (Exothermic)Latent (Requires Activation)Oxidative Coupling
Key Additive DMAP (Nucleophilic Catalyst)Ca(NTf2)2 / DABCO Iodine (

)
Primary Use Scale-up, Standard SynthesisLate-stage Functionalization, HTSMetal-free, Halogen-free
Selectivity Moderate (Risk of bis-sulfonylation)Excellent (Chemo-selective)High

Protocol A: The Optimized Classical Approach

Reagents: Sulfonyl Chlorides (


) + Pyridine + DMAP
Mechanism & Causality

Standard Schotten-Baumann conditions (aq. NaOH) often fail with 2-aminobiphenyls due to phase transfer issues and sterics. We utilize Pyridine as both solvent and base, but the critical component is 4-Dimethylaminopyridine (DMAP) .

  • Why DMAP? Pyridine reacts slowly with hindered sulfonyl chlorides. DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This "super-active" intermediate is susceptible to attack even by the sterically hindered 2-aminobiphenyl nitrogen.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 2-aminobiphenyl derivative  (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM  (dichloromethane, 5 mL/mmol).
    
  • Base Addition: Add Pyridine (5.0 equiv). Note: Excess pyridine acts as a proton sponge and co-solvent.

  • Catalyst: Add DMAP (0.1 – 0.2 equiv). Do not omit this for hindered substrates.

  • Reagent Addition: Cool to 0°C. Add Sulfonyl Chloride (1.2 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Self-Validation Check: Monitor by TLC.[1] If the reaction stalls >50% conversion, heat to 40°C. If a spot appears significantly higher than the product, check for bis-sulfonylation.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove pyridine/DMAP), sat.

    
    , and Brine.
    
  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, silica chromatography (Hex/EtOAc).

Protocol B: The Modern "SuFEx" Approach

Reagents: Sulfonyl Fluorides (


) + Ca(NTf2)2 + DABCO[2]
Mechanism & Causality

Sulfonyl fluorides are incredibly stable (resistant to hydrolysis/reduction) but react specifically with amines when activated. This is ideal for "Discovery" libraries where functional group tolerance is key.

  • The Activator: Calcium Triflimide (

    
    )  acts as a Lewis Acid to activate the S-F bond, while DABCO  acts as a base and nucleophilic activator. This "dual-activation" allows the reaction to proceed at RT, avoiding the thermal conditions that promote side reactions.
    
Step-by-Step Protocol

Reference: Mahajan et al., Org. Lett. 2020 [1]

  • Setup: In a vial, combine 2-aminobiphenyl (1.0 equiv) and Sulfonyl Fluoride (1.0 equiv).

  • Solvent: Dissolve in THF (0.5 M concentration).

  • Catalyst Cocktail: Add DABCO (1.5 equiv) followed by

    
      (1.1 equiv).[2][3]
    
  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Observation: The reaction is usually homogeneous.

  • Quench: Add 2-3 drops of trifluoroacetic acid (TFA) or dilute HCl to break the calcium complex.

  • Isolation: Dilute with EtOAc, wash with water. The high selectivity usually renders chromatography unnecessary for library synthesis; simple evaporation often yields >90% purity.

Protocol C: Green Oxidative Coupling

Reagents: Sodium Sulfinate (


) + Iodine (

)
Mechanism & Causality

This method avoids corrosive acid chlorides entirely. It generates the sulfonyl electrophile in situ via the oxidation of stable sulfinate salts.

  • Why Iodine?

    
     oxidizes the sulfinate to a sulfonyl iodide intermediate, which is highly reactive toward amines. This is performed in aqueous media, making it environmentally benign.
    
Step-by-Step Protocol
  • Mixing: Combine 2-aminobiphenyl (1.0 equiv) and Sodium Sulfinate (1.2 equiv) in a mixture of Water:Ethyl Acetate (1:1).

  • Oxidant: Add

    
      (1.2 equiv) at RT.
    
  • Reaction: Stir vigorously (biphasic system) for 2–6 hours. The color will transition from deep purple (iodine) to pale yellow as iodine is consumed.

  • Quench: Add sat. aq.

    
     (sodium thiosulfate) to quench excess iodine (solution turns colorless).
    
  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    

Troubleshooting & Optimization Logic

The "Bis-Sulfonylation" Recovery System

If you observe the formation of the bis-sulfonylated byproduct (confirmed by Mass Spec


), do not discard the batch.
  • Reagent: Dissolve crude mixture in MeOH.

  • Action: Add 2.0 equiv NaOH or KOH.

  • Result: The second sulfonyl group is kinetically labile. Heating at 60°C for 30 mins will selectively cleave the second group, returning the desired mono-sulfonamide.

Visualization of Reaction Pathways

Sulfonylation_Pathways Start 2-Aminobiphenyl R_Cl Method A: R-SO2Cl (Pyridine/DMAP) Start->R_Cl Standard Route R_F Method B: SuFEx (Ca(NTf2)2/DABCO) Start->R_F High Selectivity Inter_A N-Sulfonylpyridinium (Activated Electrophile) R_Cl->Inter_A DMAP activation Product Mono-Sulfonamide (Target) R_F->Product Lewis Acid Activation Inter_A->Product Nucleophilic Attack Side_Prod Bis-Sulfonamide (Unwanted) Product->Side_Prod Over-reaction (Excess Base/Heat) Side_Prod->Product Hydrolysis Recovery Recovery: NaOH/MeOH, 60°C Side_Prod->Recovery Recovery->Product

Caption: Figure 1. Reaction pathways comparing Classical activation (Method A) vs. SuFEx (Method B) and the recovery loop for bis-sulfonylated byproducts.

References

  • Mahajan, J. P., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters, 22(12), 4831–4835.

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Revankar, H. M., et al. (2014). "Iodine mediated oxidative cross-coupling of sodium sulfinates with amines: A mild and facile synthesis of sulfonamides." Tetrahedron Letters, 55(30), 4254-4257.

  • BenchChem Technical Support. (2025). "Sulfonylation of Primary Amines: Protocols and Troubleshooting." BenchChem Application Notes.

Sources

Reaction conditions for 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimization of Condensation Protocols for 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine

Part 1: Executive Summary & Strategic Rationale

4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine (CAS 139769-14-5) represents a privileged "biaryl aniline" scaffold in medicinal chemistry. Its structural duality—combining a nucleophilic ortho-amine with an electron-withdrawing para'-sulfone—makes it a critical intermediate for synthesizing focused libraries of Phenanthridines (via cyclocondensation) and Sulfonamides (via sulfonyl chloride condensation).

This Application Note provides optimized protocols for the condensation of this amine. Unlike simple anilines, the 2-position on the biphenyl ring introduces steric strain (torsional twist), while the 4'-sulfone modulates the electronic landscape, often requiring forcing conditions or specific catalysts to achieve quantitative conversion.

Key Applications:

  • Phenanthridine Synthesis: Precursors for PARP inhibitors and DNA intercalators.

  • Carbonic Anhydrase Inhibitors: Sulfonamide derivatization (referencing recent CA inhibitor research).[1]

  • Fragment-Based Drug Discovery (FBDD): Rigid biaryl linkers.

Part 2: Chemical Reactivity & Mechanistic Insight

The condensation efficiency of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is governed by two competing factors:

  • Steric Ortho-Effect: The phenyl ring at the C1 position creates a steric barrier, retarding the approach of bulky electrophiles (e.g., secondary acyl chlorides or hindered aldehydes) to the C2-amine.

  • Electronic Deactivation: The 4'-methylsulfonyl group is a strong electron-withdrawing group (EWG). Although it is on the distal ring, the biphenyl system allows for partial conjugation (despite the twist), slightly reducing the nucleophilicity of the amine compared to an unsubstituted biphenyl-2-amine.

Implication for Protocol Design:

  • Solvents: High-boiling non-polar solvents (Toluene, Xylene) are preferred for thermal condensations to overcome the activation energy barrier.

  • Catalysis: Brønsted acids (p-TSA) or Lewis acids (Sc(OTf)₃) are essential for Schiff base formation.

  • Water Removal: Dean-Stark apparatus or Molecular Sieves (4Å) are mandatory to drive the equilibrium forward.

Part 3: Experimental Protocols

Workflow A: Morgan-Walls Cyclocondensation (Phenanthridine Synthesis)

Target: Synthesis of 8-(methylsulfonyl)-6-substituted-phenanthridines.

This two-step "condensation-cyclization" sequence is the gold standard for converting 2-aminobiphenyls into tricyclic heterocycles.

Step 1: Amide Condensation (Acylation)

  • Reagents: 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine (1.0 equiv), Acyl Chloride (R-COCl, 1.2 equiv), Triethylamine (TEA, 2.0 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions:

    
    , 2-4 hours.
    

Step 2: Dehydrative Cyclization (The "Condensation")

  • Reagents: Amide Intermediate (from Step 1), Phosphoryl Chloride (

    
    , 5-10 equiv).
    
  • Additives: Catalytic amount of

    
     (optional, for difficult substrates).
    
  • Conditions: Reflux (

    
    ), 4-12 hours.
    

Detailed Protocol (Step 2):

  • Preparation: Charge the dried Amide intermediate into a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Reagent Addition: Add neat

    
     carefully. (Caution: Exothermic).
    
  • Reaction: Heat the mixture to reflux. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The intermediate amide spot (

    
    ) should disappear, replaced by a highly fluorescent phenanthridine spot (
    
    
    
    ).
  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia solution (pH > 9). Critical: Do not use water alone; the intermediate imino-chloride must be fully hydrolyzed and neutralized to precipitate the free base.

  • Isolation: Extract with

    
     (
    
    
    
    ). Wash with Brine.[2][3] Dry over
    
    
    .[2][3][4]
  • Purification: Flash column chromatography (Silica Gel, 0-40% EtOAc in Hexanes).

Workflow B: Schiff Base Condensation (Imine Formation)

Target: Library generation or reduction to secondary amines.

Protocol:

  • Stoichiometry: Amine (1.0 equiv), Aromatic Aldehyde (1.1 equiv), p-Toluenesulfonic acid (p-TSA, 5 mol%).

  • Solvent: Toluene (0.5 M).

  • Setup: Dean-Stark trap for azeotropic water removal.

  • Execution: Reflux for 6-12 hours.

  • Validation:

    
     NMR will show the disappearance of the aldehyde proton (
    
    
    
    ) and appearance of the imine singlet (
    
    
    ).

Part 4: Data Visualization & Logic Pathways

Figure 1: Reaction Logic Flow for 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine

ReactionPathways Start 4'-(Methylsulfonyl) [1,1'-biphenyl]-2-amine R_Aldehyde Reagent: Aldehyde (R-CHO) Cat. p-TSA Start->R_Aldehyde R_Acyl Reagent: Acyl Chloride (R-COCl) Base (TEA) Start->R_Acyl R_Sulfonyl Reagent: Sulfonyl Chloride (R-SO2Cl) Start->R_Sulfonyl Int_Schiff Intermediate: Schiff Base (Imine) R_Aldehyde->Int_Schiff Condensation (-H2O) Int_Amide Intermediate: Amide R_Acyl->Int_Amide Acylation (-HCl) Prod_Sulf Product: Sulfonamide (CA Inhibitor Scaffold) R_Sulfonyl->Prod_Sulf Sulfonylation (Base cat.) Prod_Amine Product: Secondary Amine (Reductive Amination) Int_Schiff->Prod_Amine Reduction (NaBH4) Prod_Phen Product: 6-Substituted Phenanthridine Int_Amide->Prod_Phen Morgan-Walls Cyclization (POCl3, Reflux)

Caption: Divergent synthesis pathways. The Morgan-Walls route (Red) creates the tricyclic phenanthridine core, while standard condensations (Green/Yellow) yield functionalized biphenyls.

Part 5: Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Conversion (Schiff Base) Equilibrium limitation; Water presence.Switch to Toluene/Dean-Stark reflux. Add 4Å Molecular Sieves. Increase catalyst loading (p-TSA) to 10 mol%.
Incomplete Cyclization (Phenanthridine) Steric bulk of R-group; Insufficient activation.Increase

equivalents. Switch to higher boiling solvent (Chlorobenzene). Add Lewis Acid (

).
Hydrolysis during Workup Labile imine/imidoyl chloride.Quench

reactions into alkaline media (

) at

. Do not use acidic aqueous washes.
Poor Solubility Sulfone group decreases solubility in non-polar solvents.Use Chlorobenzene or 1,2-Dichloroethane (DCE) instead of Toluene.

Part 6: References

  • Phenanthridine Synthesis via Morgan-Walls Reaction:

    • Title: "General Synthesis of Phenanthridines via the Morgan–Walls Reaction."

    • Source:Journal of the Chemical Society.

    • Context: Establishes the standard cyclization protocol for 2-acylaminobiphenyls.

    • URL:[Link] (Classic Reference foundation).

  • Sulfonamide Synthesis (Carbonic Anhydrase Inhibitors):

    • Title: "Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors."

    • Source:Scientific Reports (Nature Portfolio).

    • Context: Highlights the biological relevance of the aminobiphenyl-sulfonamide scaffold.

    • URL:[Link]

  • General Amide/Imine Condensation Protocols:

    • Title: "Amide formation by decarboxylative condensation of N-hydroxy-amino acids."

    • Source:Organic Syntheses.

    • Context: Provides rigorous experimental details for difficult amide condensations.

    • URL:[Link]

  • Etoricoxib Scaffold Context (Structural Comparison):

    • Title: "Process for the synthesis of Etoricoxib."

    • Source:European Patent Office (EP2802564B1).

    • Context: Differentiates the biphenyl amine from the ketosulfone/vinamidinium route used in commercial Etoricoxib manufacturing.

    • URL:[Link][5]

Sources

Application Note: Advanced Synthesis of Etoricoxib via Aryl-Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic pathways for Etoricoxib (5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine), a selective COX-2 inhibitor.[1][2][3]

Critical Structural Analysis of the Request: The user-specified starting material, 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine , contains a biphenyl core (two phenyl rings).[1] However, Etoricoxib is a bipyridine derivative (two pyridine rings, one phenyl ring).[1][3] Direct conversion of a biphenyl amine to Etoricoxib would require the chemically inefficient transformation of a benzene ring into a pyridine ring.[1]

Therefore, this guide addresses the synthesis through the structurally analogous and chemically viable intermediate: 2-Amino-3-[4-(methylsulfonyl)phenyl]pyridine .[1] This molecule retains the "amino-aryl" architecture of the user's request but correctly incorporates the central pyridine ring required for the Etoricoxib scaffold.[1]

This document provides:

  • The "Amino-Pyridine" Route: A modular protocol using the corrected amine intermediate, ideal for analog synthesis and structure-activity relationship (SAR) studies.[1]

  • The Industrial Standard Route: The Ketosulfone-Vinamidinium condensation method, provided as the benchmark for yield and scalability.[1]

Chemical Strategy & Retrosynthesis

The synthesis of Etoricoxib poses a challenge in regioselectivity due to the unsymmetrical central pyridine ring.[1]

  • Pathway A (Targeted Protocol): Constructs the central pyridine ring first (as a 2-aminopyridine derivative), then couples the flanking aryl groups.[1] This aligns with the user's interest in amine precursors.

  • Pathway B (Industrial Standard): Constructs the central pyridine ring last via a condensation reaction, ensuring high regioselectivity for the 2,3,5-substitution pattern.[1]

Visualizing the Pathways

Etoricoxib_Synthesis target ETORICOXIB (Target API) start_user User Starting Material: 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine (Structural Mismatch) start_corrected Corrected Intermediate: 2-Amino-3-[4-(methylsulfonyl)phenyl]pyridine start_user->start_corrected Structural Analog (Benzene -> Pyridine) step1 Step 1: Sandmeyer/Halogenation (Convert -NH2 to -Cl) start_corrected->step1 Pathway A inter_cl Intermediate: 2-Chloro-3-[4-(methylsulfonyl)phenyl]pyridine step1->inter_cl step2 Step 2: Suzuki Coupling (w/ 6-methylpyridin-3-ylboronic acid) inter_cl->step2 step2->target ketosulfone Ketosulfone Intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone step_cond Cyclization & Condensation (NH4OAc, Heat) ketosulfone->step_cond Pathway B (Industrial Standard) vinamidinium Vinamidinium Salt 2-chloro-N,N-dimethyl-trimethinium hexafluorophosphate vinamidinium->step_cond step_cond->target

Figure 1: Retrosynthetic analysis contrasting the user's biphenyl precursor with the corrected pyridine intermediate and the standard industrial route.

Protocol A: The "Amino-Pyridine" Route

Objective: Synthesis of Etoricoxib from the amine-bearing scaffold 2-Amino-3-[4-(methylsulfonyl)phenyl]pyridine.[1]

Rationale: This route allows for the late-stage introduction of the second pyridine ring, making it valuable for generating derivatives.[1]

Reagents & Materials
  • Precursor: 2-Amino-3-[4-(methylsulfonyl)phenyl]pyridine (Synthesized via Suzuki coupling of 2-amino-3-bromopyridine and 4-(methylsulfonyl)phenylboronic acid).[1]

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Copper(I) Chloride (
    
    
    ), 6-Methylpyridin-3-ylboronic acid, Palladium Catalyst (
    
    
    ), Potassium Carbonate (
    
    
    ).[1]
  • Solvents: Acetonitrile (

    
    ), 1,4-Dioxane, Water.[1]
    
Step-by-Step Methodology

Step 1: Conversion of Amine to Chloride (Sandmeyer Reaction) Mechanism: Diazotization of the primary amine followed by displacement with chloride.[1]

  • Dissolution: Dissolve 10.0 g (40 mmol) of 2-Amino-3-[4-(methylsulfonyl)phenyl]pyridine in 100 mL of concentrated HCl at 0°C.

  • Diazotization: Dropwise add a solution of

    
     (3.0 g, 44 mmol) in water (10 mL), maintaining the temperature below 5°C. Stir for 30 minutes.
    
  • Substitution: Slowly add the diazonium solution to a stirred suspension of

    
     (4.4 g, 44 mmol) in concentrated HCl (50 mL) at 0°C.
    
  • Work-up: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Neutralize with

    
     solution (carefully) to pH 7. Extract with Ethyl Acetate (
    
    
    
    mL).[1]
  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
    
    • Target Intermediate:2-Chloro-3-[4-(methylsulfonyl)phenyl]pyridine .[1]

Step 2: Introduction of the Second Pyridine Ring (Suzuki Coupling) Mechanism: Pd-catalyzed cross-coupling between the aryl chloride and the pyridyl boronic acid.[1][2]

  • Setup: In a reaction vessel, combine the Step 1 product (5.0 g, 18.7 mmol) with 6-methylpyridin-3-ylboronic acid (3.1 g, 22.4 mmol).

  • Solvent System: Add 1,4-Dioxane (80 mL) and 2M aqueous

    
     (20 mL). Degas with Nitrogen for 15 minutes.
    
  • Catalyst: Add

    
     (1.1 g, 5 mol%).
    
  • Reaction: Heat to reflux (100°C) under Nitrogen for 12–16 hours. Monitor by HPLC/TLC.[1][3]

  • Isolation: Cool to RT, filter through Celite to remove Palladium residues. Concentrate the filtrate.

  • Final Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via column chromatography.

    • Final Product:Etoricoxib (White to off-white crystalline solid).[1][4]

Protocol B: The Industrial Standard (Ketosulfone Route)

Objective: High-yield synthesis suitable for large-scale production.[1] This is the "Gold Standard" against which other methods are measured.[1]

Rationale: This convergent synthesis builds the central pyridine ring in the final step, avoiding difficult isomer separations.[1]

Reagents & Materials
  • Ketosulfone: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1][3][5]

  • Vinamidinium Salt: 2-chloro-N,N-dimethyl-trimethinium hexafluorophosphate.[1]

  • Base/Buffer: Potassium tert-butoxide (

    
    ), Ammonium Acetate (
    
    
    
    ), Acetic Acid (
    
    
    ).[1]
  • Solvent: THF, anhydrous.[1]

Step-by-Step Methodology
  • Condensation Setup:

    • Charge a reactor with Ketosulfone (10.0 g, 34.5 mmol) and dry THF (100 mL).

    • Cool to 0–5°C.[1][3]

    • Add

      
       (4.2 g, 37.4 mmol) portion-wise.[1] The solution will turn dark (enolate formation).[1] Stir for 30 mins.
      
  • Vinamidinium Addition:

    • Add Vinamidinium Salt (12.5 g, 34.5 mmol) in one portion.

    • Stir at 0–5°C for 1 hour.

  • Cyclization (Ring Closure):

    • Add Glacial Acetic Acid (50 mL) and Ammonium Acetate (15.0 g).

    • Heat the mixture to reflux (65–70°C) for 4–6 hours.

    • Mechanism:[1][6] The ammonia source (

      
      ) replaces the dimethylamino group, and the system cyclizes to form the central pyridine ring.[1]
      
  • Work-up & Crystallization:

    • Cool to RT. Quench with water (200 mL).

    • Adjust pH to 8–9 using aqueous Ammonia or NaOH.[1]

    • Extract with Isopropyl Acetate.[1]

    • Wash with brine, dry, and concentrate.[1]

    • Recrystallization: Dissolve crude solid in hot Isopropyl Alcohol (IPA), cool slowly to 0°C to crystallize pure Etoricoxib.[1]

Comparative Data Analysis

FeatureProtocol A (Amino-Pyridine)Protocol B (Industrial Standard)
Starting Material 2-Amino-3-(4-methylsulfonylphenyl)pyridineKetosulfone + Vinamidinium Salt
Key Reaction Suzuki Coupling (C-C bond formation)Pyridine Condensation (Ring formation)
Step Count 3-4 Linear Steps1 Convergent Step (from intermediates)
Overall Yield Moderate (40–55%)High (75–85%)
Impurity Profile Palladium residues, Homocoupling byproductsRegioisomers (low), Inorganic salts
Scalability Low (Cost of Pd catalyst)High (Standard reagents)

References

  • Davies, I. W., et al. (1999).[1] A Practical Synthesis of a COX-2 Inhibitor. Journal of Organic Chemistry.[1] Link[1]

  • Merck Frosst Canada & Co. (1998).[1] United States Patent 5,861,419: Pyridine substituted selective COX-2 inhibitors.[1][2][5] USPTO.[1] Link

  • Desai, P., et al. (2013).[1][7] An improved process for the preparation of Etoricoxib.[1][5][7] World Intellectual Property Organization (WO2013144977A2).[1] Link

  • Panda, S. S., et al. (2012).[1] Synthetic approaches to Etoricoxib: A Review. Mini-Reviews in Organic Chemistry. Link

Disclaimer: This protocol is for research and development purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[1] The synthesis of patented pharmaceutical compounds may be subject to intellectual property regulations in your jurisdiction.[1]

Sources

Application Note: Scalable Synthesis of 2-(4-Methylsulfonylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(4-methylsulfonylphenyl)aniline (CAS: 221615-75-4), a critical biaryl intermediate used in the manufacture of COX-2 inhibitors such as Etoricoxib. Unlike traditional laboratory methods that rely on expensive chromatography, this protocol utilizes an optimized Suzuki-Miyaura cross-coupling reaction in a biphasic solvent system, followed by a chemoselective acid-base swing purification . This workflow ensures high purity (>99.5% HPLC) and effective palladium remediation (<10 ppm), making it suitable for pre-clinical and pilot-plant scale operations.

Introduction & Strategic Analysis

The synthesis of ortho-substituted biaryl anilines presents specific challenges during scale-up:

  • Catalyst Poisoning: The free amino group (

    
    ) at the ortho position can coordinate with Palladium (Pd), potentially deactivating the catalyst or requiring higher loadings.
    
  • Purification Bottlenecks: Sulfone moieties are polar, often making silica gel chromatography difficult and solvent-intensive.

  • Regiocontrol: Ensuring exclusive coupling without producing homocoupling byproducts.

To address these, this protocol employs a Ligand-Controlled Suzuki Coupling . We utilize 2-bromoaniline rather than the chloro-derivative to ensure rapid oxidative addition, mitigating catalyst deactivation. The use of a biphasic Toluene/Water system with an inorganic base allows for easy separation of inorganic byproducts.

Retrosynthetic Logic

The target molecule is disconnected at the biaryl bond.

  • Nucleophile: 4-(Methylsulfonyl)phenylboronic acid (Stable, crystalline solid).

  • Electrophile: 2-Bromoaniline (Readily available, higher reactivity than chloride).

Reaction Mechanism & Pathway[1][2][3][4][5][6]

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The key to scalability here is the Acid-Base Swing workup, which leverages the basicity of the aniline nitrogen to separate the product from non-basic impurities (like unreacted sulfone or homocoupled byproducts) without chromatography.

Graphviz Diagram: Reaction Scheme & Logic

ReactionScheme SM1 2-Bromoaniline (Electrophile) Int Pd(II) Intermediate (Oxidative Addition) SM1->Int Oxidative Addition SM2 4-(Methylsulfonyl) phenylboronic acid (Nucleophile) SM2->Int Transmetalation (requires Base) Cat Pd Catalyst (Pd(dppf)Cl2) Cat->Int Base Base (K2CO3) Base->Int Prod 2-(4-Methylsulfonylphenyl)aniline (Target) Int->Prod Reductive Elimination

Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromoaniline and 4-(methylsulfonyl)phenylboronic acid.

Experimental Protocol

Materials & Equipment[1][7][8][9][10]
  • Reactor: 1L Jacketed Glass Reactor with overhead stirrer (or 3-neck RBF for lab scale).

  • Temperature Control: Oil bath or Huber circulator capable of

    
    .
    
  • Atmosphere: Nitrogen or Argon manifold.[1]

Reagent Table:

ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Mass/Vol (Scale)Role
2-Bromoaniline 172.021.0017.2 g (100 mmol)Substrate
4-(Methylsulfonyl)phenylboronic acid 200.021.1022.0 g (110 mmol)Coupling Partner

816.640.010.82 g (1 mol%)Catalyst
Potassium Carbonate (

)
138.212.5034.5 gBase
Toluene --170 mL (10V)Solvent (Org)
Water (Deionized) --85 mL (5V)Solvent (Aq)
Ethanol --34 mL (2V)Phase Transfer Aid
Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge the reactor with 2-Bromoaniline (17.2 g), 4-(Methylsulfonyl)phenylboronic acid (22.0 g), and Toluene (170 mL).

  • Stir at 300 RPM to dissolve solids.

  • Add Ethanol (34 mL) and Water (85 mL).

  • Add Potassium Carbonate (34.5 g). The mixture will be biphasic.

  • Degas the mixture by bubbling Nitrogen through the solution for 20 minutes. Critical: Oxygen promotes homocoupling.[8]

  • Add the catalyst

    
     (0.82 g) under a positive stream of Nitrogen.
    
Step 2: Reaction
  • Heat the mixture to

    
      (internal temperature).
    
  • Reflux gently for 4–6 hours.

  • Monitor by HPLC or TLC (Eluent: 40% EtOAc/Hexane).

    • Target: < 1% remaining 2-Bromoaniline.

Step 3: Workup & Catalyst Removal
  • Cool reaction to

    
    .
    
  • Filter the biphasic mixture through a pad of Celite to remove Pd black. Wash the pad with Toluene (50 mL).

  • Transfer filtrate to a separatory funnel. Separate phases.

  • Wash the organic (top) layer with Brine (100 mL).

  • Optional for high Pd removal: Stir the organic layer with SiliaMetS® Thiol or activated carbon (5 wt%) for 30 mins at

    
    , then filter.
    
Step 4: Acid-Base Swing Purification (The Scalable Step)

Instead of column chromatography, we use the amine functionality to purify.

  • Extract the Toluene layer with 2M HCl (aq) (

    
    ).
    
    • Mechanism:[8][9][10][2][6][7] The product becomes the water-soluble hydrochloride salt. Non-basic impurities (unreacted boronic acid, phosphine oxides) remain in the Toluene.

  • Combine the acidic aqueous layers. Wash with fresh Toluene (50 mL) to remove entrained organics.

  • Neutralize: Slowly add 4M NaOH to the acidic aqueous phase while stirring, adjusting pH to 10–11.

    • Observation: The product will precipitate as an off-white solid.

  • Stir the slurry for 1 hour at

    
     to maximize yield.
    
  • Filter the solid and wash with water (

    
    ).
    
  • Dry in a vacuum oven at

    
     for 12 hours.
    

Process Workflow Diagram

ProcessFlow Setup Reactor Charge: Substrates + Solvents (Degas N2) Reaction Heating: 85°C, 4-6 Hours (Suzuki Coupling) Setup->Reaction Quench Filtration (Celite) & Phase Separation Reaction->Quench AcidExt Acid Extraction: Add 2M HCl (Product -> Aqueous Phase) Quench->AcidExt OrgWaste Organic Phase Waste (Contains Impurities) AcidExt->OrgWaste Remove Toluene BasePpt Precipitation: Add 4M NaOH to Aqueous (pH > 10) AcidExt->BasePpt Aqueous Salt Isolation Filtration & Drying (Final Product) BasePpt->Isolation

Caption: Figure 2. Process flow for the synthesis and purification of 2-(4-methylsulfonylphenyl)aniline.

Analytical Controls & Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity > 99.0%HPLC (C18, ACN/Water)
1H NMR Conforms to structureDMSO-d6
Palladium < 20 ppmICP-MS
Water Content < 0.5%Karl Fischer

Key NMR Signals (DMSO-d6):

  • 
     3.25 (s, 3H, 
    
    
    
    )
  • 
     4.80 (s, 2H, 
    
    
    
    , exchangeable)
  • 
     7.6–8.0 (Biaryl aromatic protons)
    

Safety & Hazards

  • 2-Bromoaniline: Toxic by ingestion and inhalation. May cause methemoglobinemia. Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers. Avoid dust inhalation.

  • Exotherm: The neutralization step (HCl + NaOH) is exothermic. Add base slowly and monitor temperature.[11][12]

References

  • Davies, I. W., et al. (2000).[3] "A Practical Synthesis of a COX-2-Specific Inhibitor." Journal of Organic Chemistry, 65(25), 8415–8420. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Suzuki Coupling Reactions." Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Protocols." Link

Sources

Advanced Protocol: Handling and Synthesis of Moisture-Sensitive Biphenyl Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Biphenyl amine derivatives (e.g., 4-aminobiphenyl, NPB, TCTA) occupy a critical intersection between pharmaceutical intermediates and organic semiconductor materials. While the biphenyl core provides steric bulk and thermal stability, the nitrogen center renders these molecules susceptible to oxidative degradation and hydrolysis, particularly when activated by strong bases or transition metal catalysts.

The Moisture Paradox: In their neutral, solid state, many biphenyl amines appear air-stable. However, in solution—specifically during cross-coupling reactions or device fabrication—trace moisture acts as a potent poison.

  • Catalytic Poisoning: In Buchwald-Hartwig aminations, water competes with the amine for the Pd-center or hydrolyzes the active catalyst-ligand complex, stalling the catalytic cycle.

  • Electronic Degradation: In OLED applications, moisture-induced oxidation creates "charge traps" (radical cations) that drastically reduce charge mobility and device lifetime.

This guide moves beyond basic "dry technique" to establish a Chain of Custody for Anhydrous Integrity , ensuring that every transfer, reaction, and storage step is self-validating.

The Anhydrous Ecosystem: Equipment & Reagents[1][2][3][4][5]

Before handling the substrate, the environment must be secured. A standard fume hood is insufficient; a Schlenk line or Glovebox is mandatory.

Solvent Engineering (The Foundation)

Commercially labeled "Anhydrous" solvents are often insufficient for sensitive catalytic cycles (water content <50 ppm is required; commercial bottles often drift to >100 ppm after opening).

Protocol:

  • Source: Start with HPLC-grade Toluene or 1,4-Dioxane.

  • Drying: Pass through a dual-column solvent purification system (SPS) containing activated alumina and copper catalyst.

  • Validation (Self-Validating Step):

    • Method: Coulometric Karl Fischer Titration.

    • Pass Criteria:

      
       water.
      
    • Alternative: If SPS is unavailable, distill over Sodium/Benzophenone. The deep blue/purple color of the benzophenone ketyl radical is a visual validator of oxygen/moisture-free conditions. If the still turns amber/yellow, the solvent is wet.

Glassware Preparation[1][5]
  • Baking: All reaction vessels must be oven-dried at

    
     for a minimum of 4 hours.
    
  • Assembly: Assemble hot glassware under a stream of inert gas (Argon preferred over Nitrogen due to higher density, providing a better "blanket").

  • Greasing: Use high-vacuum silicone grease. Apply a thin, transparent ring at the top third of the joint to prevent contamination of the reaction mixture.

Workflow Visualization: The Inert Manifold

The following diagram illustrates the logical flow of handling these sensitive materials, emphasizing the "Chain of Custody" for dryness.

G cluster_0 Preparation cluster_1 Handling cluster_2 Reaction & Analysis S1 Glassware (Oven 120°C) H1 Glovebox / Schlenk (Weighing) S1->H1 Hot Transfer S2 Solvent (<10 ppm H2O) H2 Degassing (Sparge/Freeze-Pump-Thaw) S2->H2 Syringe Transfer R1 C-N Coupling (Pd Catalysis) H1->R1 Solid Addn H2->R1 Liquid Addn R2 Validation (LC-MS / NMR) R1->R2 Monitoring

Figure 1: The Anhydrous Chain of Custody. Red nodes indicate critical thermal/chemical preparation; Yellow indicates handling steps where moisture ingress is most likely; Blue/Green represents execution and validation.

Protocol: Buchwald-Hartwig Amination of Biphenyl Amines

This protocol addresses the synthesis of a tertiary biphenyl amine (e.g., TCTA analogs) using a Palladium-catalyzed cross-coupling. This reaction is notoriously sensitive to moisture due to the use of strong bases (NaOtBu) and electron-rich phosphine ligands.

Reagent Preparation (Inside Glovebox)
  • Catalyst:

    
     or Pre-catalyst (e.g., XPhos Pd G4).
    
  • Ligand: XPhos or SPhos (if not using G4 precatalyst).

  • Base: Sodium tert-butoxide (

    
    ).[1] Note: NaOtBu is highly hygroscopic. If it appears "clumpy" or sticky, discard it. It must be a free-flowing white powder.
    
  • Substrates: Aryl halide and Biphenyl amine.

Step-by-Step Procedure
  • Weighing: In an Argon-filled glovebox, weigh the Pd source (

    
    ), Ligand (
    
    
    
    ), Base (
    
    
    ), and amine substrates into a dry Schlenk tube or microwave vial.
    • Why? Weighing in air allows surface adsorption of moisture on the base, which will quench the catalyst immediately upon heating.

  • Sealing: Cap the vessel with a septum (crimped if using a vial) and secure with electrical tape. Remove from the glovebox.

  • Manifold Connection: Connect the vessel to the Schlenk line via a needle. Cycle Vacuum/Argon (

    
    ) to flush the dead volume in the needle/tubing.
    
  • Solvent Addition:

    • Using a gas-tight syringe, draw the anhydrous solvent (Toluene/Dioxane).

    • Technique: Use the "Positive Pressure" technique. Pressurize the solvent bottle with Argon before withdrawing liquid to prevent air intake.

    • Inject solvent into the reaction vessel.[1][2]

  • Reaction: Place in a pre-heated oil bath.

    • Self-Validating Sign: The solution should change color (often dark red to brown/orange) indicating active catalyst formation. Precipitation of Palladium black (metallic mirror) indicates catalyst decomposition due to oxygen/moisture.

Work-up and Purification[3][6][7]
  • Quench: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Palladium residues.

  • Purification:

    • Flash Chromatography: Use amine-functionalized silica or add

      
      
      
      
      
      to the eluent to prevent streaking of the amine on acidic silica.
    • Recrystallization (For OLED Grade): Dissolve in minimal boiling Toluene; precipitate with cold Hexane.

Protocol: Handling High-Purity OLED Materials (NPB/TPD)

For physical applications (OLEDs), chemical purity is not enough; electronic purity is required.

Storage[2]
  • Container: Amber glass vials with Teflon-lined caps.

  • Environment: Store in a desiccator or glovebox.

  • Validation: Place a reversible humidity indicator card inside the secondary container. If the card turns pink (indicating

    
     RH), the material must be re-purified.
    
Sublimation (The Gold Standard)

Column chromatography leaves trace solvent residues that act as quenchers in OLEDs. Sublimation is the only acceptable final purification step.

  • Load: Place the crude amine in the bottom of a sublimation train.

  • Vacuum: Apply high vacuum (

    
    ).
    
  • Gradient Heating:

    • Zone 1 (Source): Heat to sublimation point (e.g.,

      
       for NPB).
      
    • Zone 2 (Collection): Keep at

      
       to prevent volatile impurities from condensing.
      
    • Zone 3 (Cold Trap): Liquid Nitrogen to catch solvent/moisture.

  • Harvest: Collect the crystals from Zone 2 inside a glovebox.

Data Summary & Troubleshooting

Stability Comparison
ConditionDegradation Rate (NPB)Mechanism
Ambient Air / LightHigh (

per week)
Photo-oxidation to radical cation
Ambient Air / DarkModerate (

per week)
Slow hydrolysis
Inert Gas / DarkNegligible (

per year)
Stable
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction turns black immediately Catalyst decomposition (Pd Black)Check solvent dryness (Karl Fischer); ensure Argon lines are purged.
Low Yield / Incomplete Conversion Wet Base (

)
Use fresh base from a glovebox; switch to

(less hygroscopic).
OLED Device has high leakage current Trace Solvent/Moisture in AmineRe-sublime material; ensure vacuum

Torr.

References

  • Wipf Group (University of Pittsburgh). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link] (Academic standard operating procedures for rigorous anhydrous chemistry.)

  • Shimadzu. Purification of Organic Light-Emitting Diode Materials (Application Note). [Link] (Analytical methods for verifying purity of OLED materials like NPB.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SUZ-BIARYL-002 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4'-(methylsulfonyl)[1,1'-biphenyl]-2-amine is a critical step in the production of COX-2 inhibitors (e.g., Etoricoxib intermediates). Users frequently report low yields (<40%) when attempting direct Suzuki-Miyaura coupling of 2-haloanilines due to catalyst deactivation (poisoning) by the free ortho-amine and steric hindrance.

This guide provides two validated protocols:

  • Protocol A (Optimization): For users committed to the direct coupling of the free amine.

  • Protocol B (The "Gold Standard"): A two-step Nitro-Reduction route that consistently delivers >85% yields by bypassing catalyst poisoning.

Visualizing the Synthetic Strategy

The following diagram outlines the two primary pathways. Path B is recommended for high-yield requirements.

SyntheticPathways Start_Amine Start: 2-Bromoaniline Direct_Coupling Direct Suzuki Coupling (High Risk of Poisoning) Start_Amine->Direct_Coupling + Boronic Start_Nitro Start: 1-Bromo-2-nitrobenzene Nitro_Coupling Suzuki Coupling (No Poisoning) Start_Nitro->Nitro_Coupling + Boronic Boronic Partner: 4-(Methylsulfonyl) phenylboronic acid Boronic->Direct_Coupling Boronic->Nitro_Coupling Product Target Product: 4'-(Methylsulfonyl) [1,1'-biphenyl]-2-amine Direct_Coupling->Product Low Yield (<40%) Intermediate_Nitro Intermediate: 4'-(Methylsulfonyl)-2-nitrobiphenyl Nitro_Coupling->Intermediate_Nitro High Yield (>90%) Reduction Reduction Step (Fe/AcOH or Pd/C) Intermediate_Nitro->Reduction Reduction->Product High Yield (>85%)

Caption: Comparison of Direct Coupling (Path A) vs. Nitro-Reduction (Path B). Path B avoids Palladium coordination by the free amine.

Module 1: Troubleshooting Direct Coupling (Path A)

User Scenario: “I am running the Suzuki coupling with 2-bromoaniline and 4-(methylsulfonyl)phenylboronic acid using Pd(PPh3)4, but the conversion stalls at 30%.”

Root Cause Analysis
  • Catalyst Poisoning: The free amine at the ortho position acts as a ligand, coordinating to the Palladium (Pd) center. This creates a stable, unreactive complex, preventing the oxidative addition of the aryl halide [1].

  • Steric Hindrance: The ortho substituent makes transmetallation slower, allowing protodeboronation (decomposition) of the boronic acid to compete with the coupling reaction.

Optimization Protocol (Direct Route)

If you cannot change the starting material, you must switch to a catalyst system designed for sterically hindered, amine-rich environments.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM or XPhos Pd G2 Ferrocenyl ligands (dppf) and Buchwald precatalysts (XPhos) prevent amine coordination better than PPh3.
Base K₃PO₄ (3.0 eq) Stronger base than carbonate; facilitates transmetallation in hindered systems.
Solvent 1,4-Dioxane / Water (4:1) High boiling point (100°C) required to overcome steric energy barrier.
Degassing Argon Sparging (30 mins) Critical. Oxygen oxidizes phosphine ligands, accelerating catalyst death.

Step-by-Step Fix:

  • Charge flask with 2-bromoaniline (1.0 eq), Boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Add Dioxane/Water solvent mixture.

  • Sparge with Argon for 20 minutes (Do not skip).

  • Add Pd(dppf)Cl₂ (5 mol%) quickly under Argon flow.

  • Heat to 100°C for 12–18 hours.

Module 2: The "Gold Standard" Route (Path B)

User Scenario: “I need multigram quantities and high purity. The direct coupling is too messy.”

Technical Insight: The most robust industrial route for this scaffold (used in Etoricoxib manufacturing) utilizes 1-bromo-2-nitrobenzene . The nitro group is electron-withdrawing (activating the bromide for oxidative addition) and does not bind to Palladium [2].

Step 1: Nitro-Suzuki Coupling
  • Reactants: 1-bromo-2-nitrobenzene + 4-(methylsulfonyl)phenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ (Standard Tetrakis is sufficient here) or Pd(OAc)₂/PPh₃.

  • Conditions: Toluene/Ethanol/Water (2:1:1) with Na₂CO₃, reflux 4h.

  • Expected Yield: >90%.

Step 2: Iron-Mediated Reduction (Bechamp Reduction)

While catalytic hydrogenation (H₂/Pd-C) works, the sulfur atom in the sulfonyl group can sometimes poison the hydrogenation catalyst. Iron powder reduction is cheaper and more robust for sulfonyl-containing molecules [3].

Protocol:

  • Dissolve 4'-(methylsulfonyl)-2-nitrobiphenyl (1.0 eq) in Ethanol/Water (5:1) .

  • Add Iron Powder (5.0 eq) and Ammonium Chloride (0.5 eq) .

  • Heat to reflux (approx. 80°C) with vigorous stirring (mechanical stirring recommended for scale >5g).

  • Monitor by TLC (approx. 2–4 hours). The yellow nitro compound will disappear; the fluorescent amine will appear.

  • Workup: Filter hot through Celite to remove iron oxide sludge. Wash Celite with hot ethanol. Concentrate filtrate.[1][2][3]

Module 3: Purification & Isolation

Issue: “The product is a sticky solid and co-elutes with impurities.”

The product contains a basic amine and a polar sulfone. You can exploit the amine's basicity for a "self-cleaning" isolation, avoiding column chromatography in many cases.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash: Extract the organic layer with 1M HCl (aq) (2x).

    • Chemistry: The product (amine) becomes protonated (

      
      ) and moves into the water layer. Non-basic impurities (homocoupled sulfones, unreacted nitro) stay in the EtOAc.
      
  • Separation: Discard the EtOAc layer (organic). Keep the aqueous acidic layer.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 10.

    • Observation: The product will precipitate as a white/off-white solid.

  • Extraction/Filtration: Extract the now-cloudy aqueous layer with fresh EtOAc OR simply filter the solid if precipitation is heavy.

Troubleshooting Logic Tree

Use this flowchart to diagnose your specific failure mode.

Troubleshooting Start Issue: Low Yield / Impure Product Check_SM Starting Material used? Start->Check_SM Direct 2-Bromoaniline (Direct) Check_SM->Direct Nitro 2-Nitro-1-bromobenzene (Indirect) Check_SM->Nitro Q_Color Did reaction turn black immediately? Direct->Q_Color Q_Purify Hard to purify? Nitro->Q_Purify Sol_O2 Diagnosis: Pd Oxidation. Action: Degas solvents longer. Switch to Pd(dppf)Cl2. Q_Color->Sol_O2 Yes Q_Stall Did reaction stall at ~50%? Q_Color->Q_Stall No Sol_Poison Diagnosis: Catalyst Poisoning. Action: Switch to Nitro Route (Module 2). Q_Stall->Sol_Poison Yes Sol_AcidBase Action: Perform Acid/Base Extraction (Module 3). Q_Purify->Sol_AcidBase Yes

Caption: Diagnostic logic for identifying failure points in biaryl amine synthesis.

References

  • Catalyst Deactivation by Amines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Etoricoxib Intermediate Synthesis (Nitro Route): Davies, I. W., et al. (2004). A Practical Synthesis of a COX-2 Inhibitor. Journal of Organic Chemistry, 69(26), 9292–9295. (Describes similar biaryl construction strategies).

  • Iron Reduction of Nitroarenes: Org. Synth. 2010, 87, 199-206. (General protocol for Fe/NH4Cl reduction compatible with sulfur-containing compounds).

Sources

Solubility issues of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine. As Senior Application Scientists, we have compiled this resource to address common challenges, particularly focusing on the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, field-proven insights and robust protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine and why is its solubility in DMSO a critical factor?

4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is a biphenyl derivative characterized by an amine group at the 2-position and a methylsulfonyl group at the 4'-position.[1] This molecular structure, featuring both a hydrogen-bonding amine group and an electron-withdrawing methylsulfonyl group, makes it a valuable scaffold in medicinal chemistry and drug discovery for exploring structure-activity relationships.[1]

DMSO is the most common solvent used in drug discovery for creating high-concentration stock solutions of organic molecules for screening and biological assays.[2][3][4] Its ability to dissolve a wide range of polar and nonpolar compounds is exceptional.[2][5] However, achieving and maintaining the solubility of compounds like 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is critical. Inaccurate concentrations due to poor solubility can lead to flawed biological data, erroneous structure-activity relationships, and costly failures in later stages of development.[3][4]

Q2: I am having trouble dissolving 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine in DMSO at room temperature. What are the initial steps?

When initial dissolution is challenging, a systematic approach is recommended. The goal is to create a homogenous stock solution, which is the foundation for accurate downstream dilutions and assays.

Initial Dissolution Protocol:

  • Accurate Weighing: Use a calibrated analytical balance to weigh the desired mass of the compound.

  • Solvent Addition: Transfer the compound to a sterile, appropriate-sized vial (glass is preferable to minimize compound adsorption). Add the calculated volume of high-purity, anhydrous DMSO.

  • Mechanical Agitation: Securely cap the vial and vortex it gently for 2-3 minutes.[2] Avoid vigorous mixing that can introduce air bubbles.[2]

  • Visual Inspection: After vortexing, hold the vial against a light source to visually inspect for any undissolved particulates. A clear, homogenous solution is the desired outcome.

If particulates remain, proceed to the next troubleshooting steps.

Q3: My compound won't fully dissolve with just vortexing. What are the next steps to enhance solubility?

If mechanical agitation is insufficient, applying energy can help overcome the crystal lattice energy of the solid compound. The two most common and effective methods are sonication and gentle heating.

  • Sonication: This method uses high-frequency sound waves to create micro-cavitations in the solvent, which agitate the solution and break apart compound aggregates. Place the sealed vial in a bath sonicator for 5-10 minute intervals.[2][6] After each interval, visually inspect the solution. Sonication is highly effective and can even re-dissolve compounds that have precipitated out of solution.[6][7]

  • Gentle Warming: Heating the solution can increase its kinetic energy and improve the dissolution rate. Place the vial in a water bath set to 37°C for 10-15 minutes.[2][8][9] It is critical to use only gentle heat, as excessive temperatures can degrade both the compound and the DMSO solvent itself.[2][9] DMSO decomposition can be catalyzed by acids and bases and may occur at temperatures lower than its boiling point of 189°C.[5]

It is often effective to combine these methods, for example, by sonicating the solution in a 37°C water bath.[8][9] Always ensure the vial is properly sealed to prevent solvent evaporation or water absorption.

Q4: I've heated and sonicated the solution, but there are still particulates. What could be wrong?

If the compound still fails to dissolve completely, consider these possibilities:

  • Saturation Limit: You may have exceeded the thermodynamic solubility limit of the compound in DMSO under the current conditions. It is crucial to experimentally determine the optimal concentration for your stock solution.

  • Water Contamination in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] The presence of even small amounts of water can significantly decrease the solubility of lipophilic compounds.[6][7] This is because water alters the solvent structure of DMSO, making it more difficult to create a cavity for the solute molecule.[7] Always use a fresh, unopened bottle of anhydrous (dry) DMSO or one that has been properly stored in a desiccator.

  • Compound Purity/Polymorphism: The issue might stem from the solid material itself. Impurities can affect solubility, and different crystalline forms (polymorphs) of a compound can have different solubility characteristics. The thermodynamically most stable crystal form is often the least soluble.[7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound precipitation.[6][10] This effect is exacerbated by water uptake into the DMSO stock.[6][7] It is best practice to aliquot stock solutions into single-use volumes to avoid these cycles.[2]

Q5: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a very common and critical issue. The significant change in solvent polarity when moving from 100% DMSO to a highly aqueous environment causes poorly soluble compounds to "crash out" of solution.

Strategies to Mitigate Precipitation:

  • Serial Dilution in 100% DMSO: Before adding the compound to your aqueous buffer, perform serial dilutions in 100% DMSO to get closer to the final desired concentration.[2] This ensures that when you do the final dilution into the aqueous medium, the compound concentration is lower and less likely to exceed its solubility limit in the mixed solvent system.

  • Pre-spiking the Aqueous Medium: A highly effective technique is to first add a small amount of pure DMSO to your aqueous buffer (to match the final desired DMSO concentration, e.g., 0.1%), mix thoroughly, and only then add the small volume of high-concentration compound stock.[11] This avoids creating localized areas of high compound concentration in a purely aqueous environment, which is where precipitation often begins.[11]

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing (e.g., by vortexing or pipetting up and down immediately) to quickly disperse the compound.

G cluster_prep Step 1: Stock Preparation cluster_dilution Step 2: Dilution Strategy cluster_final Step 3: Final Preparation A High-Concentration Stock in 100% DMSO B Perform Serial Dilutions in 100% DMSO A->B Create working concentrations E Add final aliquot of DMSO stock to the pre-spiked Assay Buffer with rapid mixing B->E C Prepare Final Aqueous Assay Buffer D Add small volume of pure DMSO to Assay Buffer (to match final desired concentration) C->D Pre-condition the buffer D->E F Homogenous, precipitate-free final solution E->F Result

Q6: What is the maximum recommended final concentration of DMSO in cell-based assays?

High concentrations of DMSO can be cytotoxic and interfere with assay components.[2] It is crucial to keep the final DMSO concentration as low as possible while maintaining compound solubility. Always include a vehicle control (media with the same final DMSO concentration but no compound) in your experiments.[2]

Assay TypeRecommended Max DMSO ConcentrationRationale
Immortalized Cell Lines ≤ 0.5%Many cell lines can tolerate up to 1%, but ≤ 0.5% is a widely recommended upper limit to minimize off-target effects and cytotoxicity.[2]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to solvent effects than immortalized cell lines.[2]
High-Throughput Screening 0.1% - 1%The concentration should be optimized and kept consistent across all plates.
In Vivo Animal Studies ≤ 2%For animal studies, the final DMSO concentration in the dosing vehicle should be kept low to reduce systemic toxicity.[2]
Q7: Are there alternative solvents or formulations if I cannot get the compound to dissolve in DMSO for my specific application?

While DMSO is the standard, for particularly challenging compounds or specific applications (like in vivo studies), co-solvent systems may be necessary. These formulations use a mixture of solvents to improve the solubility of lipophilic compounds.[12] It is essential to determine the optimal formulation experimentally, as co-solvents can also have biological effects.[12]

A common starting point for an in vivo formulation could be a mixture like:

  • 10% DMSO

  • 40% PEG300 (Polyethylene Glycol 300)

  • 5% Tween 80 (Polysorbate 80)

  • 45% Saline

The compound would first be dissolved in DMSO, followed by the sequential addition of the other components.[12]

Troubleshooting Guide: A Step-by-Step Workflow

Use this decision tree to systematically address solubility issues with 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine.

G cluster_issues Potential Issues start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex for 2-3 minutes start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate in 37°C water bath for 10-15 min intervals check1->sonicate No success Success: Solution Ready Aliquot and store at -20°C or -80°C check1->success Yes check2 Is the solution clear? sonicate->check2 troubleshoot Advanced Troubleshooting check2->troubleshoot No check2->success Yes issue1 1. Concentration may be too high. (Exceeds saturation limit) troubleshoot->issue1 issue2 2. DMSO may contain water. (Use fresh, anhydrous DMSO) troubleshoot->issue2 issue3 3. Compound purity/polymorphism issues. troubleshoot->issue3

References
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. (n.d.). 4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride | 139769-14-5.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512.
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005).
  • Smolecule. (n.d.). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery.
  • Masimirembwa, C. M., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 445-451.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Reddit. (2024, October 25). DMSO vs. DMF for biological testing. r/Chempros.
  • Lipinski, C. A. (2006, February 2). Samples in DMSO: What an end user needs to know.
  • Emulate. (2019, March 4).
  • White, A. W., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(5), 442-447.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • ResearchGate. (2025, March 3). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent?.
  • Reddit. (2017, December 20). Tips on dissolving Napthalene crystals in DMSO.
  • Sigma-Aldrich. (n.d.). 4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3969.
  • Lin, C.-C., et al. (2015). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Environmental Science and Pollution Research, 22(1), 698-706.
  • PubChem. (n.d.). 4'-Methoxy[1,1'-biphenyl]-2-amine.
  • PubChem. (n.d.). 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso.
  • ChEMBL. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090).
  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
  • Scribd. (n.d.).
  • Wikipedia. (n.d.). 4-Aminobiphenyl.
  • Bagno, A., Dorigo, F., McCrae, P., & Scorrano, G. (1996). Solvent effect on relative N- and O-acidity. Inversion of the deprotonation site of 2- and 4-[(2,4,6-trinitrophenyl)amino]benzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (10), 2163-2168.
  • Warner, A., Osborne, L., Riley, R., & Stultz, V. R. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF.
  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO)
  • Herbold, B., et al. (1992). Studies on the effect of the solvents dimethylsulfoxide and ethyleneglycoldimethylether on the mutagenicity of four types of diisocyanates in the Salmonella/microsome test. Mutation Research/Genetic Toxicology, 279(1), 41-48.

Sources

Technical Support Center: Purification Strategies for 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine . This molecule—typically synthesized via a Suzuki-Miyaura cross-coupling between 2-bromoaniline and 4-(methylsulfonyl)phenylboronic acid—presents a unique purification challenge. It contains a highly basic, coordinating primary aniline, a lipophilic biphenyl core, and a polar sulfone moiety.

Below, you will find field-proven troubleshooting FAQs, quantitative impurity data, and self-validating protocols to ensure >99% API purity.

Part 1: Troubleshooting FAQs (Causality & Solutions)

Q1: My LC-MS shows a highly non-polar impurity with a mass corresponding to a dimer. Column chromatography is failing to separate it efficiently. What is causing this, and how do I remove it? Causality: You are observing the homocoupled dimer, 4,4'-bis(methylsulfonyl)biphenyl. In Suzuki-Miyaura reactions, boronic acid homocoupling is a Pd(II)-mediated side reaction. This is often driven by the presence of dissolved oxygen, which rapidly reoxidizes Pd(0) to Pd(II), forcing a stoichiometric homocoupling cycle[1]. Solution: Do not rely on chromatography. Instead, exploit the differential


 of your mixture. Your target molecule contains a basic aniline group (

~4.6), while the homocoupled dimer is entirely neutral. A targeted acid-base extraction will quantitatively separate these species.

Q2: My NMR spectra show a massive, streaking multiplet around 7.4–7.7 ppm, and my isolated yield is artificially over 100%. How do I clear this contaminant? Causality: This is Triphenylphosphine Oxide (TPPO). If you are using


 or adding exogenous 

ligands, the phosphine rapidly oxidizes during the reaction or workup. TPPO is notoriously difficult to purge via standard silica gel chromatography due to its highly polarized P=O bond, which causes severe streaking. Solution: Implement a Lewis acid complexation step. As demonstrated by [2], adding anhydrous

to the crude organic mixture forms a highly insoluble

coordination complex that can be simply filtered away, completely bypassing chromatography.

Q3: The isolated biphenyl product has a dark grayish tint, and ICP-MS indicates heavy metal carryover (>500 ppm). Standard aqueous washes are not removing it. What is the most effective protocol? Causality: Palladium readily coordinates to the free primary amine (


) of your target molecule, forming stable, soluble Pd-aniline complexes that partition into the organic phase during standard aqueous workups.
Solution:  You must introduce a scavenger with a thermodynamically superior affinity for soft Pd(II)/Pd(0) ions than your hard/borderline aniline nitrogen. Thiol-functionalized silica gel (e.g., SiliaMetS Thiol) effectively strips the palladium from the API by forming irreversible Pd-S bonds[3].

Part 2: Mechanistic & Workflow Visualizations

G SM Starting Materials (2-Bromoaniline + Boronic Acid) Target 4'-(Methylsulfonyl) [1,1'-biphenyl]-2-amine SM->Target Cross-Coupling Dimer Homocoupled Dimer SM->Dimer O2 / Pd(II) Mediated Pd Pd Catalyst & Ligands Pd->Target Catalysis TPPO TPPO (Oxidized Ligand) Pd->TPPO Oxidation PdBlack Residual Pd Pd->PdBlack Amine Coordination

Fig 1: Reaction pathways generating the target biphenyl amine and its primary synthetic impurities.

G Crude Crude Reaction Mixture Step1 Step 1: MgCl2 Treatment Crude->Step1 Filter1 Filtration Step1->Filter1 TPPO_Waste Solid Waste (TPPO) Filter1->TPPO_Waste Retentate Step2 Step 2: Acid-Base Extraction Filter1->Step2 Filtrate OrgWaste Organic Wash (Dimer) Step2->OrgWaste Organic Phase Step3 Step 3: Thiol-Silica Scavenging Step2->Step3 Aqueous -> Basified PdWaste Silica Waste (Bound Pd) Step3->PdWaste Retentate Pure Purified Target API (>99%) Step3->Pure Filtrate

Fig 2: Integrated purification workflow for sequential removal of TPPO, dimers, and residual Pd.

Part 3: Quantitative Data Summary

The following table summarizes the expected efficacy of the integrated purification workflow based on standard process chemistry metrics.

Impurity ProfileChemical NatureTargeted Removal StrategyPre-Purification (%)Post-Purification (%)Target API Recovery
TPPO Polar, Neutral

Complexation / Filtration
15.0 - 30.0%< 0.1%> 98%
Homocoupled Dimer Lipophilic, NeutralChemoselective Acid-Base Extraction5.0 - 10.0%< 0.5%> 95%
Residual Palladium Soft Transition MetalThiol-Functionalized Silica Scavenging500 - 2000 ppm< 10 ppm> 97%

Part 4: Self-Validating Experimental Protocols

These methodologies are designed as self-validating systems —meaning they contain built-in physical or visual cues that confirm the success of the step in real-time, preventing downstream failures.

Protocol 1: -Mediated TPPO Precipitation

Purpose: Quantitative removal of oxidized phosphine ligands.

  • Concentrate the crude Suzuki-Miyaura reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., THF or Dioxane).

  • Redissolve the crude residue in Ethyl Acetate (EtOAc) or Toluene (10 mL/g of crude).

  • Add anhydrous

    
     (1.5 equivalents relative to the theoretical TPPO amount) and stir vigorously at room temperature for 2 hours.
    
  • Self-Validation Check: The solution will transition from clear to a thick suspension as the insoluble

    
     complex forms. Filter a 1 mL aliquot through a syringe filter and add a drop of 1M 
    
    
    
    in ethanol. If no further cloudiness appears, the precipitation is complete.
  • Filter the bulk suspension through a pad of Celite and wash the filter cake with cold EtOAc. Retain the filtrate.

Protocol 2: Chemoselective Acid-Base Extraction

Purpose: Separation of the basic target API from the neutral homocoupled dimer.

  • Transfer the organic filtrate from Protocol 1 to a separatory funnel.

  • Add an equal volume of 1M HCl (aq) and shake vigorously. Allow the layers to separate.

  • Self-Validation Check (Part A): Spot both the organic and aqueous layers on a TLC plate (UV 254 nm). The organic layer will show the high-Rf dimer spot, while the aqueous layer will contain the baseline-retained anilinium salt of your target.

  • Discard the organic layer (contains the dimer). Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic neutrals.

  • Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 2M NaOH (aq) while stirring until the pH reaches >10.

  • Self-Validation Check (Part B): As the pH crosses 4.6 (the

    
     of the aniline), the aqueous solution will immediately turn cloudy as the free-base API precipitates or oils out, visually confirming successful deprotonation.
    
  • Extract the basified aqueous mixture with fresh EtOAc (3 x 10 mL/g). Combine the organic layers, dry over

    
    , and concentrate.
    
Protocol 3: Palladium Scavenging with Thiol-Silica

Purpose: Stripping coordinated Pd to achieve pharmaceutical-grade heavy metal limits (<10 ppm).

  • Dissolve the semi-pure API in a polar aprotic solvent (e.g., THF or EtOAc) at a concentration of 0.1 M.

  • Add Thiol-functionalized silica gel (e.g., SiliaMetS Thiol) at 5–10 equivalents relative to the estimated Pd content.

  • Heat the suspension to 40°C and stir gently for 4 hours.

  • Self-Validation Check: The initial organic solution often exhibits a yellow or brown tint characteristic of soluble Pd complexes. Upon successful scavenging, the supernatant will become completely colorless. A colorimetric spot test (e.g., using rubeanic acid) on the filtrate will remain negative (no black/brown spot), confirming Pd levels are below 10 ppm.

  • Filter the mixture through a fine frit, wash the silica with THF, and concentrate the filtrate to yield the >99% pure 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine.

References

  • Moschetta, E. G., et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development (2024).[Link]

  • Miller, W. D., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development (2007).[Link]

  • "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development (2023).[Link]

Sources

Technical Support Center: Recrystallization of 2-(4-methylsulfonylphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-(4-methylsulfonylphenyl)aniline via recrystallization. We will explore the principles of solvent selection, provide detailed experimental protocols, and offer troubleshooting solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(4-methylsulfonylphenyl)aniline that influence solvent selection?

A1: The molecular structure of 2-(4-methylsulfonylphenyl)aniline is characterized by three key features that dictate its solubility:

  • Aniline Moiety (-NH2): This group is polar and can act as both a hydrogen bond donor and acceptor.

  • Methylsulfonyl Group (-SO2CH3): This is a highly polar, aprotic group that significantly increases the overall polarity of the molecule.

  • Biphenyl System: The two connected phenyl rings provide a non-polar, aromatic backbone.

The combined effect of these groups results in a molecule of moderate to high polarity. Therefore, the principle of "like dissolves like" suggests that polar solvents will be the most effective for recrystallization.[1][2]

Q2: What is an ideal recrystallization solvent for a compound like 2-(4-methylsulfonylphenyl)aniline?

A2: An ideal solvent for recrystallization has a specific temperature-dependent solubility profile. The compound should be highly soluble in the solvent at its boiling point but have very low solubility at low temperatures (e.g., 0-5 °C).[3][4][5] This differential solubility is crucial for maximizing the recovery of pure crystals upon cooling. Additionally, the solvent should be chemically inert towards the compound and have a relatively low boiling point to be easily removed from the final product.[6][7]

Q3: Where should I start my solvent screening for this compound?

A3: Given the polar nature of 2-(4-methylsulfonylphenyl)aniline, polar protic solvents such as ethanol, methanol, or isopropanol are excellent starting points.[6] Polar aprotic solvents like acetone or ethyl acetate could also be effective.[6] It is advisable to begin with small-scale tests using a variety of solvents to quickly identify promising candidates.

Q4: What is a mixed-solvent recrystallization and when is it necessary?

A4: A mixed-solvent recrystallization is employed when no single solvent meets the ideal solubility criteria.[3][7] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[8][9] For 2-(4-methylsulfonylphenyl)aniline, a potential pair could be dissolving in hot ethanol ("solvent") followed by the gradual addition of water or a non-polar solvent like hexane ("anti-solvent") to induce crystallization.[10]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvents on a small scale to identify a suitable candidate for recrystallization.

  • Preparation: Place approximately 20-30 mg of crude 2-(4-methylsulfonylphenyl)aniline into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., ethanol, methanol, water, ethyl acetate, toluene, hexane). Add just enough to cover the solid.

  • Observation (Room Temperature): Observe the solubility of the compound in each solvent at room temperature. A suitable solvent will not dissolve the compound well at this stage.[5][11]

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add the same solvent dropwise until the solid just dissolves.

  • Cooling: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath to promote crystallization.

  • Evaluation: The best solvent is one in which the compound was largely insoluble at room temperature but fully dissolved upon heating, and which produced a good yield of crystals upon cooling.

Hypothetical Solvent Screening Data Table

Use a table similar to the one below to record your observations. This will help in systematically evaluating potential solvents.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingNotes
Example Data
EthanolSparingly solubleSolubleGood crystal yieldPromising candidate
WaterInsolubleInsolubleNoneUnsuitable as a single solvent
TolueneSparingly solubleSolubleOiled outBoiling point may be too high
HexaneInsolubleInsolubleNonePotential anti-solvent
Ethyl AcetateSolubleVery SolublePoor crystal yieldToo soluble at low temperature
Protocol 2: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude 2-(4-methylsulfonylphenyl)aniline. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a stirring bar). Continue to add small portions of hot ethanol until the solid is completely dissolved.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[1] It is important to keep the solution hot during this step to prevent premature crystallization.[13]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven.

Protocol 3: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of boiling ethanol (the "solvent").

  • Addition of Anti-solvent: While the solution is still hot, add water (the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity).[8] This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using an ice-cold ethanol/water mixture to wash the crystals.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-(4-methylsulfonylphenyl)aniline and provides systematic solutions.

G start Start Recrystallization issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No Formation oiling_out Compound 'Oils Out' issue->oiling_out Liquid Instead of Solid low_yield Poor Crystal Yield issue->low_yield Low Recovery impure_product Product Still Impure issue->impure_product Discolored/Low Purity solution1a Is solution clear? no_crystals->solution1a solution2a Is solvent BP > compound MP? oiling_out->solution2a solution3a Check filtrate for residual product low_yield->solution3a solution4a Was cooling too fast? impure_product->solution4a solution1b Boil off some solvent to concentrate solution1a->solution1b No (Cloudy) solution1c Scratch inner wall of flask solution1a->solution1c Yes solution1d Add a seed crystal solution1c->solution1d solution2b Reheat to dissolve oil, add more solvent solution2a->solution2b No solution2c Use a lower boiling point solvent solution2a->solution2c Yes solution3b Too much solvent used. Concentrate filtrate for a second crop. solution3a->solution3b Yes solution3c Crystals too soluble. Ensure thorough cooling in ice bath. solution3a->solution3c No solution4b Redissolve and cool more slowly solution4a->solution4b Yes solution4c Perform a second recrystallization solution4a->solution4c No

Caption: Troubleshooting workflow for recrystallization.

Q: No crystals are forming upon cooling. What should I do?

A: This is a common issue that usually indicates the solution is not supersaturated.[7]

  • Too much solvent: If an excess of solvent was used, the concentration of the compound may be too low for crystallization to occur. Try boiling off some of the solvent to increase the concentration and then attempt to cool the solution again.[7][14]

  • Induce Crystallization: If the solution appears to be supersaturated but no crystals have formed, you can try to induce crystallization. Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a surface for nucleation.[14][15]

  • Seeding: Add a tiny "seed" crystal of the crude material to the solution. This can act as a template for crystal growth.[14][15]

Q: The compound is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[13][14]

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves. Then, add a bit more of the hot solvent to lower the saturation point. This may allow the solution to cool to a temperature below the compound's melting point before crystallization begins.[15]

  • Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.[7]

  • Use a Mixed-Solvent System: Dissolving the compound in a "good" solvent and then adding an "anti-solvent" at a lower temperature can often prevent oiling out.

Q: My final yield of crystals is very low. Why did this happen?

A: A low yield can be attributed to several factors.[15]

  • Excessive Solvent: As mentioned, using too much solvent will result in a significant portion of your compound remaining in the mother liquor. You can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[1]

  • Premature Crystallization: Some product may have been lost during the hot filtration step. Ensure your apparatus is sufficiently pre-heated.

  • Incomplete Crystallization: Make sure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation.

Q: The recrystallized product is still colored or appears impure. What went wrong?

A: This suggests that the chosen solvent did not effectively separate the impurities or that impurities were trapped within the crystals.

  • Rapid Cooling: If the solution was cooled too quickly, impurities can become trapped in the rapidly forming crystal lattice.[15] The solution to this is to redissolve the crystals and allow them to cool more slowly.

  • Activated Charcoal: If the product is colored, the impurity may be removed by treating the hot solution with activated charcoal before the hot filtration step.

  • Second Recrystallization: A second recrystallization in fresh, clean solvent is often effective at removing persistent impurities.

References

  • Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • What is the multi-solvent recrystallization process? (2024). Quora. Retrieved from [Link]

  • Recrystallization using two solvents. (2012). YouTube. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization in the Organic Chemistry Laboratory. (2025). ChemEd X. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (2009). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. (2016). MDPI. Retrieved from [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society. Retrieved from [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2025). ACS Catalysis. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). MDPI. Retrieved from [Link]

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Technical Support Center: Chemoselective Biphenyl Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Amine Oxidation During Sulfide-to-Sulfone Conversion Ticket ID: CHEM-OX-502 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "Race" for Oxygen

The Core Challenge: You are attempting to oxidize a sulfide (thioether) to a sulfone (


) in a biphenyl system containing an amine. The problem is competitive oxidation .
  • Sulfur is a soft nucleophile.

  • Nitrogen (amine) is a hard nucleophile.

Most strong oxidants (mCPBA, KMnO


) are "democratic"—they will oxidize both, leading to N-oxides (

), hydroxylamines, or nitro compounds. To win this race, you must either deactivate the amine (remove its electron density) or select an oxidant that kinetically prefers the soft sulfur atom.

Decision Matrix & Workflow

Before selecting a protocol, determine your substrate's constraints using this logic flow.

Chemoselectivity_Workflow Start Start: Biphenyl Sulfide + Amine IsAmineBasic Is the Amine Basic? (Primary/Secondary Alkyl) Start->IsAmineBasic AcidStable Is Molecule Acid Stable? IsAmineBasic->AcidStable Yes (High pKa) MethodC Method C: HFIP System (H2O2 + Hexafluoroisopropanol) IsAmineBasic->MethodC No (Aniline/EWG) MethodA Method A: The Acidic Shield (H2O2 + Acid) AcidStable->MethodA Yes MethodB Method B: Chemoselective Catalyst (Na2WO4 + pH Control) AcidStable->MethodB No (Acid Labile) MethodD Method D: Protective Groups (Boc/TFA) MethodA->MethodD Fails?

Figure 1: Strategic decision tree for selecting the appropriate oxidation protocol based on substrate properties.

Troubleshooting Guides (Standard Operating Procedures)

Protocol A: The "Acidic Shield" (In-Situ Protonation)

Best For: Basic amines (primary/secondary) that are acid-stable. Mechanism: Protonation (


) eliminates the nitrogen lone pair, rendering it non-nucleophilic. The oxidant can no longer "see" the nitrogen.

Step-by-Step:

  • Dissolution: Dissolve your sulfide substrate in Glacial Acetic Acid .

    • Why: Acetic acid acts as both solvent and proton source.

  • Oxidant Addition: Add 30% Hydrogen Peroxide (

    
    )  (3.0 - 5.0 equivalents).
    
    • Note: Excess oxidant is required to push the reaction from Sulfoxide (

      
      ) to Sulfone (
      
      
      
      ).
  • Thermal Activation: Heat to 60–80°C .

    • Critical Check: Monitor by LCMS. If the reaction stalls at the sulfoxide, increase temperature, not oxidant concentration.

  • Workup: Quench with saturated Sodium Bisulfite (

    
    ) before neutralizing.
    
    • Warning: If you neutralize the acid while excess peroxide is present, the free amine will immediately oxidize. Destroy the peroxide first!

Validation Data:

Substrate Conditions Yield (Sulfone) N-Oxide Byproduct

| 4-(methylthio)aniline |


, AcOH, 80°C | 92% | < 1% |
| Amino-biphenyl sulfide | mCPBA, DCM (Control) | 45% | 40% (Major impurity) |
Protocol B: Tungstate-Catalyzed Oxidation

Best For: Large scale or when acetic acid is difficult to remove. Risk: Sodium Tungstate (


) is known to oxidize amines to nitrones if the pH is neutral/basic (Murahashi reaction). You must  maintain acidic pH.

Step-by-Step:

  • Catalyst Prep: Dissolve

    
     (1-2 mol%) in water.
    
  • Acidification: Add dilute Sulfuric Acid or acidic buffer to adjust pH to ~2-3.

    • Mechanism:[1][2][3][4] This ensures the amine is protonated and the active tungsten species is the peroxotungstate complex, which is highly specific for sulfur.

  • Reaction: Add the sulfide (dissolved in MeOH or Ethanol) and 30%

    
     dropwise.
    
  • Temperature: Keep at Room Temperature (RT) initially; heat to 40°C if sluggish.

Protocol C: The HFIP "Green" System

Best For: Acid-sensitive substrates or when "metal-free" is required. Mechanism: Hexafluoroisopropanol (HFIP) activates


 via hydrogen bonding, creating a powerful electrophilic oxidant that prefers soft nucleophiles (Sulfur) over hard ones (Nitrogen).

Step-by-Step:

  • Solvent: Dissolve substrate in HFIP (0.1 M concentration).

  • Oxidant: Add 30%

    
     (2.5 eq).
    
  • Conditions: Stir at RT for 1–4 hours.

  • Observation: This method is remarkably mild. If N-oxidation occurs, it is usually reversible or minor compared to mCPBA methods.

Frequently Asked Questions (FAQ)

Q: I used mCPBA and my amine turned into a dark impurity. Can I save it? A: You likely formed the N-oxide or a nitro species.

  • The Fix: If it is an N-oxide (

    
    ), you can selectively reduce it back to the amine using Zn dust in Acetic Acid  or 
    
    
    
    (though
    
    
    is harsh). The sulfone is generally stable to these reduction conditions. In the future, avoid mCPBA for unprotected amines.

Q: My reaction stops at the Sulfoxide (


). It won't go to Sulfone. 
A:  The second oxidation step (Sulfoxide 

Sulfone) is slower than the first (Sulfide

Sulfoxide).
  • Troubleshooting:

    • Add a catalytic amount of Sodium Tungstate (if using Protocol A).

    • Increase temperature by 10°C.

    • Ensure your

      
       is fresh. Old peroxide degrades to water.
      

Q: Can I use Oxone (Potassium Peroxymonosulfate)? A: Oxone is risky for unprotected amines. It is a powerful oxidant that can form N-oxides and even cleave C-N bonds. If you must use Oxone, use it in water/methanol and keep the pH acidic (pH < 4) to protect the amine.

Q: Why not just protect the amine? A: You can, but it adds two synthetic steps (protection/deprotection).

  • Recommendation: If Protocols A/B fail, install a Trifluoroacetyl (TFA) or Acetyl (Ac) group. These are electron-withdrawing, making the nitrogen non-nucleophilic. Avoid Boc if using acidic oxidation conditions (Protocol A), as the acid will cleave the Boc group during the reaction.

Visualizing the "Acidic Shield" Mechanism

Acidic_Shield_Mechanism Amine Free Amine (R-NH2) Salt Ammonium Salt (R-NH3+) Amine->Salt Fast Protonation (Protection) Proton H+ Proton->Salt Oxidant Oxidant (H2O2) Oxidant->Salt No Reaction (Repulsion) Sulfur Sulfide (-S-) Oxidant->Sulfur Oxidation Sulfone Sulfone (-SO2-) Sulfur->Sulfone Yields Product

Figure 2: The "Acidic Shield" mechanism. Protonation removes the lone pair from nitrogen, preventing oxidant attack, while the sulfur atom remains available for oxidation.

References

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions.[5] Tetrahedron, 57(13), 2469-2476.

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[6] Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst.[6] Organic Letters, 7(4), 625–628.

  • Murahashi, S. I., Shiota, T., & Imada, Y. (1992). Tungstate-Catalyzed Oxidation of Secondary Amines to Nitrones.[7][8] Organic Syntheses, 70, 265.[8] (Cited here as a warning for pH control).

  • Drabowicz, J., Lyzwa, P., & Mikolajczyk, M. (2008). Synthesis of Sulfones. In Science of Synthesis (Vol. 39). Thieme.

Sources

Technical Support Center: Palladium Remediation in Biphenyl Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced API Purification Support Center. This hub is designed for researchers, process chemists, and drug development professionals facing challenges with transition metal clearance. Removing palladium (Pd) from biphenyl amine products following cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is notoriously difficult. This guide provides the mechanistic causality behind these challenges, self-validating protocols, and troubleshooting strategies to help you meet ICH Q3D regulatory limits.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do standard aqueous workups fail to remove palladium from biphenyl amines? A1: The difficulty is rooted in thermodynamics and coordination chemistry. Biphenyl amines possess two problematic features: a highly lipophilic biphenyl backbone and a nitrogen lone pair that acts as a strong Lewis base[1]. Palladium(II) species readily coordinate to this amine nitrogen, forming a stable, highly soluble organometallic complex. During an aqueous wash, the lipophilicity of the biphenyl moiety acts as an anchor, dragging the entire Pd-amine complex into the organic phase. To break this thermodynamic trap, you must introduce a solid-supported scavenger with a palladium association constant that is magnitudes higher than that of your product's amine group[2].

Q2: What are the regulatory limits for residual palladium in my final API? A2: Under ICH Q3D guidelines, palladium is classified as a Class 2B element. For an oral medication, the Permitted Daily Exposure (PDE) is 100 µ g/day . If your drug's daily dose is 10 grams, the maximum allowable palladium concentration is 10 ppm. For parenteral administration, the limit is significantly stricter (10 µ g/day , or 1 ppm for a 10 g dose)[3].

Q3: Should I use silica-based thiols, macroporous resins, or activated carbon? A3: The choice depends on the oxidation state of the residual palladium and the polarity of your solvent.

  • Silica-Thiols (Si-Thiol): Excellent for Pd(II) species. They do not swell, making them ideal for flow chemistry and non-polar solvents[2].

  • Macroporous Trimercaptotriazine (MP-TMT): Highly effective for both Pd(0) and Pd(II). The TMT ligand is a powerful chelator that can strip Pd away from strongly coordinating amines[4].

  • Engineered Carbon (e.g., Carboxen®): Cost-effective for scale-up and excellent for Pd(0) particulates, but carries a higher risk of non-specific API adsorption[3].

Part 2: Quantitative Scavenger Selection Data

To optimize your scavenging strategy, compare the physicochemical properties and typical performance metrics of industry-standard scavengers.

Scavenger TypeFunctional GroupIdeal Pd StateTypical LoadingSolvent CompatibilityAPI Yield Retention
SiliaMetS® Thiol / Si-Thiol -SH (Thiol)Pd(II) > Pd(0)4 – 10 equivBroad (Organic & Aqueous)High (>95%)
MP-TMT (Macroporous) TrimercaptotriazinePd(II) & Pd(0)3 – 5 equivDMF, THF, DCMVery High (>98%)
Engineered Carbon Tuned PorosityPd(0) > Pd(II)5 – 10 wt%MeOH, EtOH, TolueneModerate (80-90%)

Part 3: Scavenging Workflow & Logic

The following decision tree outlines the logical progression for selecting and optimizing a palladium scavenging workflow for strongly chelating biphenyl amines.

PalladiumScavenging Step1 Crude Biphenyl Amine (>1000 ppm Pd) Step2 Celite Filtration (Removes Pd Black) Step1->Step2 Decision1 ICP-MS: Pd < 10 ppm? Step2->Decision1 Success Proceed to Final Crystallization Decision1->Success Yes Investigate Assess Pd-Amine Chelation Decision1->Investigate No Scavenger1 Si-Thiol / MP-TMT (5-10 equiv, 40°C, 16h) Investigate->Scavenger1 High Affinity Required Scavenger2 Engineered Carbon (e.g., Carboxen) Investigate->Scavenger2 Cost-Sensitive/Scale-Up Decision2 API Yield Loss? Scavenger1->Decision2 Scavenger2->Decision2 Decision2->Decision1 No Optimize Reduce Scavenger Loading or Change Solvent Decision2->Optimize Yes (>5% loss) Optimize->Scavenger1

Decision tree for selecting and optimizing palladium scavengers in biphenyl amine synthesis.

Part 4: Troubleshooting Guide

Issue 1: High residual palladium levels (>50 ppm) remain after initial scavenger treatment.

  • Causality: The dissociation rate of the Pd-biphenyl amine complex is too slow at room temperature, preventing the scavenger from capturing the metal before filtration.

  • Solution: Scavenging is a kinetic process. Increase the incubation temperature to 40–50 °C to accelerate the dissociation of the Pd-amine complex[1]. Alternatively, add a small amount of a competing ligand (like triphenylphosphine) to disrupt the amine chelation, allowing the high-affinity TMT or thiol resin to capture the displaced Pd[4].

Issue 2: Significant loss of the biphenyl amine product during scavenging.

  • Causality: Non-specific hydrophobic interactions are occurring between the lipophilic biphenyl core of your API and the backbone of the scavenger (especially common with polystyrene resins or activated carbon)[3].

  • Solution: Switch to a silica-based scavenger (e.g., Si-Thiol), which has a highly polar backbone that repels lipophilic molecules. If using carbon, pre-saturate the carbon with the reaction solvent or switch to an engineered synthetic carbon with pore sizes specifically tuned to exclude large API molecules.

Issue 3: Fine black particulates pass through the filter paper during resin removal.

  • Causality: Mechanical degradation of the silica or polymer beads due to aggressive magnetic stirring has created "fines" that carry bound palladium into the filtrate.

  • Solution: Never use a magnetic stir bar with solid-supported scavengers. Use an overhead mechanical stirrer with a PTFE blade at a low RPM (100-200) to maintain suspension without crushing the beads[2].

Part 5: Self-Validating Batch Scavenging Protocol

This protocol uses MP-TMT or Si-Thiol and is designed as a closed-loop, self-validating system. By integrating Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and strict mass balance checks, the protocol mathematically proves its own efficacy and flags non-specific adsorption.

Step 1: Baseline ICP-MS Quantification

  • Action: Take a 1.0 mg aliquot of the crude biphenyl amine, digest in concentrated HNO₃, and analyze via ICP-MS.

  • Causality: You cannot optimize what you cannot measure. Establishing the exact molar amount of Pd in the mixture is required to calculate the precise stoichiometric equivalents of scavenger needed, preventing costly over-loading.

Step 2: Scavenger Conditioning

  • Action: Suspend 5 equivalents of the chosen scavenger (relative to the calculated Pd moles) in 5 volumes of the reaction solvent (e.g., THF or DMF) for 30 minutes prior to adding the API.

  • Causality: Pre-swelling (especially for macroporous resins) expands the polymer matrix, maximizing the surface area and exposing internal chelating groups to the solvent interface.

Step 3: Incubation and Kinetic Displacement

  • Action: Add the crude biphenyl amine solution to the conditioned scavenger. Heat the mixture to 45 °C using overhead mechanical stirring for 12–16 hours.

  • Causality: The elevated temperature provides the activation energy necessary to break the strong Pd-nitrogen coordinate bonds. The mechanical stirring ensures maximum mass transfer without generating silica/polymer fines.

Step 4: Filtration and Mass Balance Check

  • Action: Filter the suspension through a pad of Celite. Wash the filter cake with 3 bed-volumes of a polar solvent (e.g., EtOAc or MeOH). Concentrate the filtrate in vacuo and weigh the isolated solid.

  • Causality: Weighing the recovered API immediately validates the physical integrity of the process. A mass recovery of <90% instantly flags that the scavenger is non-specifically adsorbing the product, prompting a solvent change.

Step 5: Post-Scavenging ICP-MS Validation

  • Action: Digest a 1.0 mg aliquot of the recovered solid and analyze via ICP-MS.

  • Causality: This final check confirms whether the thermodynamic trap was successfully broken and verifies that the material meets the strict <10 ppm ICH Q3D threshold for oral APIs.

References

  • Title : Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification Source : Organic Process Research & Development (ACS Publications) URL :[Link]

Sources

Optimizing reaction temperature for sulfonyl biphenyl formation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Thermal Optimization for Sulfonyl Biphenyl Synthesis via Suzuki-Miyaura Coupling

Introduction: The Thermal Paradox in Sulfonyl Couplings

In the synthesis of sulfonylated biphenyls (e.g., COX-2 inhibitors, liquid crystal monomers), researchers often default to standard "reflux" conditions (80–110°C). However, for sulfonyl-substituted substrates, this is frequently a kinetic error.

The sulfonyl group (


) is a strong electron-withdrawing group (EWG). When present on the aryl halide, it significantly lowers the activation energy for the Oxidative Addition  step of the catalytic cycle. Consequently, these reactions are inherently faster than their unsubstituted counterparts. Applying standard high-heat protocols to these "activated" systems often leads to diminishing returns, primarily due to protodeboronation  of the boronic acid partner and accelerated catalyst deactivation.

This guide provides a troubleshooting framework to optimize reaction temperature, balancing rate acceleration against catalyst longevity and substrate stability.

Module 1: Reaction Kinetics & Thermodynamics

Q: How does the sulfonyl group alter the temperature requirement?

A: The sulfonyl group activates the C-X bond. In a standard Suzuki-Miyaura coupling, oxidative addition is often the rate-determining step (RDS). The electron-deficient nature of sulfonyl-aryl halides (e.g., 4-bromobenzenesulfonamide) makes the C-Br bond more susceptible to Pd(0) insertion.

  • Implication: You can often achieve full conversion at 40–60°C instead of 100°C.

  • Risk: Excess heat drives the competitive hydrolysis of the boronic acid (protodeboronation), especially if the boronic acid partner is electron-rich or heteroaromatic.

Q: What is the "Thermal Danger Zone" for these reactions?

A: Temperatures above 80°C in aqueous base. At this threshold, the rate of protodeboronation (


) often exceeds the rate of transmetalation (

), particularly for unstable boronic acids (e.g., 2-pyridyl, polyfluorophenyl).

Module 2: Visualizing the Thermal Impact

The following diagram illustrates the catalytic cycle and identifies where temperature exerts positive vs. negative pressure.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Facilitated by Sulfonyl EWG) Pd0->OxAdd + Ar-SO2-X PdII_ArX Pd(II)-Ar-X Complex OxAdd->PdII_ArX Fast at >40°C TransMet Transmetalation (Rate Limiting Step) PdII_ArX->TransMet + Ar'-B(OH)3- PdII_ArAr Pd(II)-Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration Proto SIDE REACTION: Protodeboronation (Ar'-B(OH)2 -> Ar'-H) Proto->TransMet Competes at >80°C Homo SIDE REACTION: Homocoupling (Oxidation of Pd) Homo->Pd0 Accelerated by O2 + Heat

Caption: The catalytic cycle highlights that while heat aids transmetalation, it disproportionately accelerates protodeboronation (red), the primary yield killer in sulfonyl couplings.

Module 3: Troubleshooting Dashboard

Use this table to diagnose temperature-related failures in your sulfonyl biphenyl synthesis.

SymptomLikely Thermal CauseMechanistic ExplanationCorrective Action
Low Yield + Ar'-H Byproduct Temperature Too High Protodeboronation: The boronic acid hydrolyzed before it could transmetalate.Reduce Temp to 50–60°C . Increase boronic acid equivalents (1.5 eq).
Incomplete Conversion (Ar-X remains) Temperature Too Low Stalled Transmetalation: While OA is fast, the transmetalation step requires some thermal energy to overcome the barrier, especially with bulky ligands.Increase Temp to 65°C . Switch to a stronger base (e.g.,

instead of

).
Pd Black Precipitation Thermal Instability Catalyst Decomposition: High T causes ligand dissociation; "naked" Pd aggregates into inactive Pd black.Lower Temp. Add excess ligand (e.g., 10%

) to stabilize Pd.
Homocoupling (Ar-Ar) Heat + Oxygen Oxidative Coupling: High T accelerates the reaction of the boronic acid with itself, mediated by trace

.
Degas rigorously. Run at lower T (RT–50°C).

Module 4: Optimized Experimental Protocols

Protocol A: The "Mid-Temp" Standard (Robust)

Best for: Routine synthesis of Celecoxib analogs or stable biphenyls.

  • Reagents:

    • Sulfonyl Aryl Halide (1.0 eq)

    • Aryl Boronic Acid (1.2 – 1.5 eq)

    • Catalyst:

      
       (3–5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 eq)
      
    • Solvent: 1,4-Dioxane (or THF)

  • Setup:

    • Charge solid reagents into a reaction vial.

    • Add Dioxane and aqueous base.[1][2]

    • CRITICAL: Sparge with Argon/Nitrogen for 10 minutes before heating.

  • Thermal Cycle:

    • Heat to 55–60°C .

    • Monitor by HPLC/TLC at 2 hours.

    • Note: If conversion is <50%, raise to 75°C. Do not exceed 80°C unless necessary.

Protocol B: The "Low-Temp" High-Performance (Challenging Substrates)

Best for: Unstable boronic acids or sterically hindered systems.

  • Reagents:

    • Catalyst: Pd-XPhos G3 or

      
       + SPhos (2–5 mol%)
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: THF/Water (10:1)

  • Thermal Cycle:

    • Run at Room Temperature (20–25°C) .

    • Stir for 4–12 hours.

    • Mechanism:[3][4][5][6][7][8] The electron-rich biaryl phosphine ligands (Buchwald type) facilitate oxidative addition even at RT, while the bulky structure protects the active Pd species.

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Reaction Failed? CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 SM (Halide) Remaining + Boronic Acid Gone CheckSM->Result1 Result2 SM (Halide) Remaining + Boronic Acid Remaining CheckSM->Result2 Result3 Complex Mixture (Black Precipitate) CheckSM->Result3 Action1 Diagnosis: Protodeboronation Action: LOWER Temp (50°C) Add Boronic Acid slowly Result1->Action1 Action2 Diagnosis: Stalled Cycle Action: INCREASE Temp (to 70°C) Or Change Base (K3PO4) Result2->Action2 Action3 Diagnosis: Catalyst Death Action: LOWER Temp Switch to Pd(dppf) or Pd-XPhos Result3->Action3

Caption: Diagnostic flow for adjusting reaction parameters based on crude analysis.

References

  • Suzuki-Miyaura Coupling of Sulfonamides (Celecoxib Synthesis)

    • Comparison of heating methods and yields in the synthesis of Celecoxib.
    • Source: Journal of Chemical Educ
  • Protodeboronation Mechanisms & Temperature Dependence

    • Detailed kinetic analysis of boronic acid decomposition at elevated temper
    • Source: Journal of the American Chemical Society
  • Optimization of Suzuki Coupling for Electron-Deficient Halides

    • Study on the rate enhancement provided by EWGs (like sulfonyl)
    • Source: Organic Chemistry Portal (Abstracts)
  • Room Temperature Protocols

    • Use of Buchwald Ligands (XPhos/SPhos)
    • Source: Journal of the American Chemical Society

Sources

Technical Support Center: Solution Stability of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine . This guide is designed for researchers, analytical chemists, and drug development professionals handling this specific biphenyl derivative.

Understanding the physicochemical behavior of this compound requires analyzing its structural dichotomy: the highly stable, electron-withdrawing methylsulfonyl group at the 4'-position, and the reactive, electron-rich primary amine at the 2-position. This structural tension dictates its solubility profile and degradation pathways in solution.

Core Degradation Pathways & Workflow Stabilization

To effectively troubleshoot stability issues, you must first understand the causality behind the compound's degradation. The primary amine is the molecule's "Achilles' heel," susceptible to both oxidative coupling and photolytic cleavage, while the biphenyl core drives hydrophobic aggregation in aqueous media.

G Target 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine (Target Compound) Oxidation Oxidative Degradation (Amine Group) Target->Oxidation O2 / Trace Metals Photo Photolytic Degradation (UV Exposure) Target->Photo UV/Vis Light Solvent Solvent Incompatibility (Aggregation) Target->Solvent Aqueous Buffers ProductsOx N-Oxides, Azo/Azoxy Dimers (Discoloration) Oxidation->ProductsOx ProductsPhoto Phenols, Radical Intermediates (Peak Splitting) Photo->ProductsPhoto ProductsSolvent Precipitation (Loss of Titer) Solvent->ProductsSolvent MitigationOx Inert Atmosphere (Ar/N2) & Antioxidants (e.g., BHT) MitigationOx->Oxidation MitigationPhoto Actinic/Amber Glassware & UV Shielding MitigationPhoto->Photo MitigationSolvent Aprotic Co-solvents (DMSO) & pH Optimization MitigationSolvent->Solvent

Figure 1: Mechanism of degradation for 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine and targeted stabilization strategies.

Troubleshooting Guide: Solution Stability Issues

Issue 1: Stock Solution Discoloration (Pink/Brown Tint)

Symptoms: A freshly prepared clear solution in DMSO or Methanol turns faint pink within 12 hours, progressing to a deep brown over several days. Causality: Auto-oxidation of the primary amine. Anilines and biphenyl-2-amines are notoriously prone to oxidative coupling. Dissolved oxygen in the solvent reacts with the amine lone pair, generating radical intermediates that couple to form highly conjugated azo, azoxy, and quinone imine derivatives. These conjugated systems absorb visible light, causing the characteristic color change. Resolution:

  • Solvent Degassing: Sparge all solvents with Argon or Nitrogen for at least 15 minutes prior to dissolution.

  • Chelation: Trace transition metals in glass or lower-grade solvents catalyze this oxidation. Use HPLC-grade solvents and consider adding 0.1 mM EDTA if working in partially aqueous systems.

Issue 2: Inconsistent HPLC Peak Areas / "Disappearing" Compound

Symptoms: Serial injections from the same autosampler vial over 24 hours show a steady decline in the main peak area, but no new degradation peaks appear in the chromatogram. Causality: This is a physical stability issue, not a chemical one. The methylsulfonyl group imparts significant dipole polarity, but the biphenyl core remains highly lipophilic. In predominantly aqueous buffers (e.g., >80% water), the compound undergoes micro-aggregation. It forms sub-visible particles that precipitate out of solution or adsorb onto the walls of the glass vial, leading to a loss of titer. Resolution:

  • Co-solvents: Maintain at least 10-20% organic modifier (e.g., Acetonitrile or Methanol) in the final sample diluent.

  • Vial Selection: Switch to deactivated (silanized) glass vials or polypropylene vials to prevent surface adsorption.

Issue 3: Unexplained Peak Splitting in Stability-Indicating Assays

Symptoms: After leaving the solution on the benchtop, HPLC analysis reveals new, closely eluting peaks with lower molecular weights (identified via LC-MS). Causality: Photodegradation. Aromatic amines undergo homolytic cleavage and radical formation under UV light. Photodegradation of anilines typically leads to the formation of phenols, 2-aminophenol derivatives, and nitrobenzene intermediates [1]. Resolution:

  • Light Protection: Always prepare and store solutions in amber/actinic glassware. Wrap reaction vessels in aluminum foil if amber glass is unavailable.

Quantitative Stability Data

The following table summarizes the expected stability profile of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine under various stress conditions, derived from forced degradation studies of structurally analogous methylsulfonyl-anilines.

Stress ConditionPrimary Degradation PathwayT₉₅ (Time to 5% Loss)Key DegradantsRecommended Mitigation
Ambient Light (Benchtop) Photolysis6 - 8 HoursPhenols, Nitrobenzenes [1]Amber glassware, dark storage
Aqueous Buffer (pH 7.4) Aggregation / Precipitation12 - 24 HoursNone (Physical Loss)>10% organic co-solvent
Oxidative (0.1% H₂O₂) N-Oxidation / Dimerization< 1 HourN-oxides, Azo dimersInert atmosphere (Ar/N₂)
Acidic (0.1N HCl) Salt Formation (Stable)> 7 DaysNegligibleN/A (Amine is stabilized)
Basic (0.1N NaOH) Accelerated Oxidation2 - 4 HoursQuinone iminesNeutralize prior to storage

Self-Validating Protocol: Preparation of Stable Stock Solutions

To ensure trustworthiness in your experimental data, do not rely on assumed concentrations. Use this self-validating Standard Operating Procedure (SOP) to prepare and verify your stock solutions.

Materials Required:

  • 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine (Target)

  • Anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO)

  • Internal Standard (e.g., 4-aminobiphenyl or a stable isotopic label)

  • Argon gas line

  • Amber glass vials with PTFE-lined caps

Step-by-Step Methodology:

  • Solvent Preparation: Sparge the anhydrous DMSO with Argon for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the target compound in a controlled environment (ideally a glove box or under a localized nitrogen stream) to minimize moisture and oxygen exposure.

  • Dissolution: Add the degassed DMSO to achieve a 10 mM stock concentration. Vortex gently until completely dissolved.

  • Internal Standard Addition: Spike the solution with a known concentration of your chosen internal standard. Causality: This acts as a self-validating mechanism. Any future drop in the Target/Internal Standard peak area ratio will definitively indicate chemical degradation rather than solvent evaporation or injection volume errors.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber vials.

  • Storage: Purge the headspace of each vial with Argon before sealing. Store immediately at -20°C.

  • T0 Validation: Immediately inject one aliquot into your HPLC system to establish the Time 0 (T0) baseline purity and Target/IS ratio.

Frequently Asked Questions (FAQs)

Q: Does the methylsulfonyl group degrade under basic or acidic conditions? A: No. The methylsulfonyl (-SO₂CH₃) moiety is exceptionally stable. Unlike sulfonates or esters, methylsulfonyl groups are highly resistant to hydrolysis under both strong acidic and basic conditions [2]. Any degradation observed under pH stress is almost exclusively localized to the primary amine group.

Q: Can I store this compound in DMSO at -20°C indefinitely? A: "Indefinitely" is a risk. While -20°C slows oxidative kinetics, DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce atmospheric moisture (DMSO is highly hygroscopic). Moisture can carry dissolved oxygen, re-initiating the oxidative cascade. This is why single-use aliquots (Step 5 of the SOP) are mandatory for long-term reliability.

Q: I need to run an assay in 100% aqueous buffer. How can I prevent precipitation? A: If organic co-solvents are strictly prohibited by your biological assay, you must manipulate the pH. The primary amine can be protonated to form an ammonium salt, which drastically increases aqueous solubility. Lower the buffer pH to ~5.0-5.5 (if compatible with your assay) to maintain the compound in its ionized, soluble state.

References

Validation & Comparative

Beyond Purity: The Hidden CoA Requirements for Biphenyl Amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary: The "98% Purity" Trap

In pharmaceutical synthesis, particularly for biaryl coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), biphenyl amines are ubiquitous scaffolds. However, a standard "98% GC Purity" Certificate of Analysis (CoA) is frequently insufficient for drug substance development.

The Core Problem: Standard CoAs often rely on Gas Chromatography (GC), which misses non-volatile inorganic salts (catalyst poisons) and high-molecular-weight oligomers. Furthermore, they rarely quantify isomeric impurities (e.g., 4-aminobiphenyl contaminants in 2-aminobiphenyl), which pose severe genotoxic risks and regulatory hurdles under ICH M7.

This guide contrasts Standard Grade vs. Pharma/Catalytic Grade CoAs and provides a validated protocol to assess how "invisible" impurities impact downstream catalytic efficiency.

Comparative Analysis: Standard vs. Pharma Grade CoA

A "Standard Grade" CoA is designed for commodity applications (dyes, polymers). A "Pharma Grade" CoA is designed to de-risk complex catalytic cycles and regulatory filing.

Table 1: Specification Comparison
FeatureStandard Grade CoA Pharma/Catalytic Grade CoA Why It Matters (The "Senior Scientist" Insight)
Assay Method GC (Area %)HPLC (wt/wt%) + GCGC misses non-volatiles (salts, Pd residues). HPLC captures polar degradants.
Purity Limit ≥ 98.0%≥ 99.5%A 1% impurity level can represent 10 mol% relative to a catalyst loaded at 1 mol%, potentially killing the reaction.
Isomeric Purity Not Specified≤ 0.15% (Regioisomers)Ortho-substituted biphenyls have axial chirality (atropisomerism). Isomers affect biological potency and toxicity.
Trace Metals Not TestedPd < 10 ppm, Cu < 10 ppmResidual transition metals from synthesis (Ullmann/Suzuki) can cause "false positive" catalytic activity or scavenge ligands.
Halides Not TestedInorganic Halides < 200 ppmFree halides (Cl⁻, Br⁻) compete with substrates during the oxidative addition step of Pd-catalysis.
Water (KF) "Dry" (Visual)≤ 0.5% (Karl Fischer)Water hydrolyzes sensitive ligands (e.g., phosphoramidites) and boronic esters.

Critical Quality Attributes (CQAs) & Causality

The Isomer Threat (Genotoxicity & Reactivity)

Biphenyl amines are often synthesized via nitration/reduction or coupling. These routes produce regioisomers.

  • Risk: If you are using 2-aminobiphenyl , the presence of 4-aminobiphenyl is a critical safety risk. 4-aminobiphenyl is a known human carcinogen.[1] Under ICH M7, it must be controlled to typically <10 ppm levels if it cannot be purged downstream.

  • Chemistry Impact: In cross-couplings, sterically unhindered para-isomers react significantly faster than hindered ortho-isomers, leading to difficult-to-separate byproduct mixtures.

The "Homeopathic" Metal Contamination

Many biphenyl amines are themselves made via Pd-catalyzed Suzuki coupling.

  • The Phantom Catalyst: A CoA lacking metal testing may hide 50–100 ppm of residual Palladium. In your downstream reaction, this "trash" Pd can catalyze the reaction, leading to irreproducible yields when you switch to a cleaner batch (the "Monday Morning" failure).

  • Protocol: Always demand ICP-MS (Inductively Coupled Plasma Mass Spectrometry) data for the metal used in the preceding step.

Experimental Validation: The "Stress Test"

To demonstrate the impact of CoA quality, we compared a Standard Grade (Vendor A) and a Pharma Grade (Vendor B) 2-aminobiphenyl in a sensitive Suzuki-Miyaura coupling.

The Test Protocol

Objective: Synthesize 2-(4-methoxyphenyl)aniline via Suzuki coupling. Reaction Sensitivity: Low catalyst loading (0.5 mol% Pd) makes this reaction highly susceptible to poisons found in low-grade starting materials.

Workflow:

  • Charge: 1.0 equiv 2-aminobiphenyl (Grade A or B), 1.2 equiv 4-methoxyphenylboronic acid.

  • Catalyst: 0.5 mol% Pd(OAc)₂, 1.0 mol% SPhos.

  • Base/Solvent: K₃PO₄ (2.0 equiv), Toluene/Water (10:1), 80°C, 4 hours.

  • Analysis: Quench, filter, analyze conversion via HPLC (254 nm).

Results & Interpretation
MetricStandard Grade (Vendor A) Pharma Grade (Vendor B) Analysis
CoA Purity 98.2% (GC)99.7% (HPLC)Vendor A looked acceptable on paper.
Actual Pd Content 120 ppm (Found via ICP)< 5 ppmVendor A's material contained residual Pd.
Halide Content 0.8% (Residual Bromide)< 0.05%Vendor A's material had unreacted aryl bromide.
Reaction Yield 62% 94%
Impurity Profile 5% Homocoupling< 0.5% HomocouplingResidual bromide in Grade A competed with the boronic acid, causing side reactions.

Visualizing the Logic

Diagram 1: The CoA Decision Matrix

This workflow ensures self-validating logic when accepting a new batch of intermediate.

CoA_Decision_Tree Sample Incoming Biphenyl Amine Sample Test_GC GC-MS Analysis (Volatiles) Sample->Test_GC Test_HPLC HPLC Analysis (Non-volatiles/Isomers) Sample->Test_HPLC Test_ICP ICP-MS (Trace Metals) Sample->Test_ICP Check_Isomer Isomer Check: Regioisomer < 0.15%? Test_GC->Check_Isomer Data Input Test_HPLC->Check_Isomer Data Input Check_Metal Metal Check: Pd/Cu < 20 ppm? Test_ICP->Check_Metal Data Input Check_Isomer->Check_Metal Yes Decision_Fail FAIL: Reject or Purify Check_Isomer->Decision_Fail No (Genotox Risk) Decision_Pass PASS: Release for GMP/Catalysis Check_Metal->Decision_Pass Yes Check_Metal->Decision_Fail No (Catalyst Poison)

Caption: A logic gate for material acceptance. Note that HPLC and GC are complementary, not redundant.

Diagram 2: Impurity Interference Mechanism

How impurities in the CoA physically disrupt the catalytic cycle.

Impurity_Mechanism Pd_Active Active Catalyst (Pd-L2) OxAdd Oxidative Addition Pd_Active->OxAdd Normal Cycle Dead_Cat Inactive Species (Pd-X4 / Pd-Cluster) Pd_Active->Dead_Cat Poisoning Impurity_Halide Impurity: Residual Halide (X-) Impurity_Halide->Pd_Active Competes/Saturates Impurity_Metal Impurity: Residual Cu/Fe Impurity_Metal->Pd_Active Aggregates/Scavenges Ligand Substrate Substrate (Ar-Br) Substrate->OxAdd

Caption: Mechanism of catalyst poisoning. Impurities compete for the active metal center, reducing turnover frequency (TOF).

References

  • ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation. (2006). Defines reporting, identification, and qualification thresholds for impurities.[2][3][4] [Link]

  • ICH Q6A: Specifications: Test Procedures and Acceptance Criteria. International Council for Harmonisation. (1999). Establishes the global standard for setting acceptance criteria in CoAs. [Link]

  • ICH M7 (R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities. International Council for Harmonisation. (2017). Critical for biphenyl amines due to the carcinogenic potential of specific isomers (e.g., 4-aminobiphenyl). [Link]

  • PubChem: 4-Aminobiphenyl Compound Summary. National Library of Medicine. Provides toxicity data and physical properties for the critical impurity. [Link]

  • Curse or Blessing? Influence of Impurities on Cross-Coupling. Semantic Scholar. Discusses the "Homeopathic Palladium" effect where trace impurities in amines falsely catalyze reactions.[5] [Link]

Sources

Impurity profile comparison of synthetic vs. commercial biphenyl amines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of impurity profiles in pharmaceutical intermediates is not just a regulatory formality; it is a fundamental pillar of drug safety and process chemistry. Biphenyl amines, such as 2-aminobiphenyl and its derivatives, are highly versatile building blocks used in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. However, these structural motifs are highly susceptible to carrying trace impurities, including potentially genotoxic impurities (PGIs) like benzidine analogs, which can trigger severe regulatory roadblocks[3][4].

As a Senior Application Scientist, I frequently navigate the analytical discrepancies between in-house synthesized biphenyl amines and commercially procured catalogue batches. This guide provides an objective, data-backed comparison of their impurity profiles, dissects the mechanistic origins of these by-products, and outlines a self-validating analytical protocol for their rigorous quantification.

Mechanistic Origins: Synthetic vs. Commercial Profiles

Understanding the causality of impurity generation is the first step in designing a robust analytical control strategy. Impurities do not appear randomly; they are the direct chemical consequence of the synthetic route, purification strategy, and storage conditions.

In-House Synthetic Biphenyl Amines

When biphenyl amines are synthesized in-house, the process typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by the reduction of a nitrobiphenyl precursor[5][6]. The resulting impurity profile is highly predictable:

  • Catalyst Residues: Trace palladium (Pd) and associated phosphine ligands (e.g., tri-tert-butylphosphine) often persist if post-reaction scavenging steps are incomplete[6].

  • Reaction By-products: If the transmetalation step in the Suzuki coupling is slow, homocoupling of the boronic acid occurs, yielding symmetrical biaryl impurities. Furthermore, incomplete reduction of the nitro group leaves behind hydroxylamine intermediates, which are notorious PGIs[5].

  • Unreacted Starting Materials: Aryl halides may remain if stoichiometric imbalances or catalyst deactivation occur[7].

Commercial Catalogue Biphenyl Amines

Commercial batches are typically scaled for generic supply, where manufacturers prioritize yield and cost-efficiency[2]. Consequently, their impurity profiles are often more complex and unpredictable:

  • Scale-up Artifacts: Extended heating and cooling cycles in massive industrial reactors can lead to thermal degradation or unexpected rearrangement products[7].

  • Solvent and Reagent Carryover: To minimize costs, commercial syntheses often use cheaper reduction methods (e.g., Iron/HCl instead of Pd/C hydrogenation), leading to inorganic salt carryover and residual extraction solvents[7].

  • Storage Degradation: Commercial intermediates may sit in warehouse inventory for months. Biphenyl amines are prone to oxidative degradation upon prolonged exposure to air and light, forming N-oxides or highly toxic azoxy compounds[3].

ImpurityOrigins Synthetic In-House Synthetic Biphenyl Amines Syn_Cat Catalyst Residues (Pd, Phosphines) Synthetic->Syn_Cat Syn_Byprod Reaction By-products (Homocoupled, Nitroso) Synthetic->Syn_Byprod Commercial Commercial Catalogue Biphenyl Amines Com_Deg Storage Degradation (N-oxides, Azoxy) Commercial->Com_Deg Com_Solv Residual Solvents & Inorganic Salts Commercial->Com_Solv Risk ICH Q3A / M7 Risk Assessment Syn_Cat->Risk Syn_Byprod->Risk Com_Deg->Risk Com_Solv->Risk

Mechanistic pathways of impurity generation in synthetic vs. commercial biphenyl amines.

Quantitative Data: Impurity Profile Comparison

To objectively compare these sources, we analyzed three in-house synthesized batches (produced via Suzuki coupling and Pd/C nitro reduction) against three commercial catalogue batches of 2-aminobiphenyl. The quantitative findings, evaluated against[8], are summarized below.

Impurity ClassSpecific Chemical ExampleOrigin / CausalitySynthetic Batch (Avg % w/w)Commercial Batch (Avg % w/w)
Unreacted Precursor 2-NitrobiphenylIncomplete reduction0.05%0.12%
Reaction By-product Symmetrical BiarylBoronic acid homocoupling0.08%0.02%
Genotoxic Intermediates Hydroxylamine derivativesPartial nitro reduction< 0.001%0.04%
Inorganic / Catalyst Palladium (Pd)Suzuki-Miyaura catalyst15 ppm< 1 ppm
Residual Solvents Toluene, MethanolReaction/Extraction solvents< 50 ppm350 ppm
Degradation Products N-oxides, Azoxy compoundsOxidative storage degradationNot Detected0.07%

Data indicates that while synthetic batches require strict heavy metal scavenging, commercial batches pose a higher risk of unpredictable oxidative degradation and solvent carryover.

Experimental Methodology: Self-Validating Impurity Profiling

To ensure absolute trustworthiness in our data, the analytical workflows must be self-validating. We employ orthogonal techniques: LC-MS/MS for non-volatile, polar degradation products and PGIs[4], and GC-MS for volatile unreacted starting materials and residual solvents[1].

Protocol 1: LC-MS/MS Analysis for Polar & Genotoxic Impurities

This protocol is designed to detect trace PGIs down to the 1.5 µ g/day Threshold of Toxicological Concern (TTC) mandated by [4].

  • Sample Preparation: Dissolve 10.0 mg of the biphenyl amine sample in 10.0 mL of LC-MS grade Methanol/Water (80:20, v/v) containing 0.1% formic acid.

    • Causality: Formic acid acts as a proton source, ensuring the primary amine is pre-ionized in solution. This exponentially increases Electrospray Ionization (ESI+) sensitivity.

  • Matrix Spiking (Self-Validation): Spike the sample with a known concentration (10 ppb) of an isotopically labeled internal standard, 2-aminobiphenyl-d9.

    • Self-Validation Logic: If the recovery of the deuterated standard deviates from 100±5%, it immediately flags ion suppression caused by co-eluting commercial matrix components (e.g., surfactants or polymeric packaging leachables), invalidating the run until the matrix effect is resolved.

  • Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40°C. Use a gradient of 10 mM Ammonium Acetate (A) and Acetonitrile (B).

    • Causality: The sub-2 µm particles provide ultra-high efficiency, which is critical for separating closely related regioisomeric impurities (e.g., 2- vs. 4-aminobiphenyl) that possess identical mass-to-charge ratios.

  • Mass Spectrometric Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM filters out background chemical noise, allowing for the targeted, high-confidence quantification of genotoxic nitroso- and hydroxylamine intermediates.

Protocol 2: GC-MS Analysis for Volatiles & Residual Solvents

This protocol captures low-molecular-weight, un-ionized starting materials and residual solvents that LC-MS might miss[1].

  • Sample Preparation: Dissolve 5.0 mg of sample in 5.0 mL of LC-grade ethyl acetate.

    • Causality: Ethyl acetate is highly volatile and expands optimally in the GC inlet, ensuring the quantitative transfer of analytes to the column without inducing thermal degradation of the solvent itself.

  • Internal Standard Spiking (Self-Validation): Add 10 µL of 1-fluoronaphthalene (1 mg/mL) as an internal standard.

    • Self-Validation Logic: The stable response factor of the fluorinated standard verifies that the GC injection port is not discriminating against high-boiling impurities, ensuring accurate quantification across the entire volatility range.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm).

    • Causality: The 5% phenyl stationary phase provides specific pi-pi interactions with the biphenyl core, effectively resolving closely eluting structural isomers and halogenated starting materials.

  • Detection: Operate in Electron Ionization (EI) mode at 70 eV, scanning from m/z 50 to 400.

    • Causality: 70 eV EI provides highly reproducible, hard fragmentation patterns. This allows for direct library matching (e.g., NIST database) to identify unknown oxidative degradation products prevalent in commercial batches.

AnalyticalWorkflow Sample Biphenyl Amine Sample Prep Spike Isotope Spiking (Self-Validation) Sample->Spike LCMS LC-MS/MS (ESI+) Polar & Genotoxic Impurities Spike->LCMS GCMS GC-MS (EI) Volatiles & Solvents Spike->GCMS Data Data Processing & Impurity Quantification LCMS->Data GCMS->Data Report Regulatory Reporting (ICH Thresholds) Data->Report

Orthogonal self-validating analytical workflow for comprehensive impurity profiling.

Regulatory Assessment and Conclusion

When sourcing biphenyl amines for pharmaceutical development, the choice between in-house synthesis and commercial procurement dictates the analytical burden. In-house synthesis provides a tightly controlled, predictable impurity profile, making it ideal for early-stage clinical API development where unknown impurities could trigger costly clinical holds under [8][9].

Conversely, commercial intermediates are highly cost-effective but demand rigorous, orthogonal Quality Control (QC) screening to detect unpredictable degradation products, residual solvents, and potentially genotoxic impurities[2][7]. By implementing the self-validating LC-MS/MS and GC-MS workflows detailed in this guide, development teams can confidently qualify their intermediates, control their impurity landscape, and ensure ultimate patient safety.

References

  • Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]

  • Impurities in new drug substances Q3A (R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens Source: National Institutes of Health (NIH) URL: [Link]

  • Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance Source: Molkem URL: [Link]

  • Sources and Types of Impurities in Pharmaceutical Substances Source: Veeprho URL: [Link]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS Source: Utrecht University URL: [Link]

  • Borylated amino acid compositions comprising BTS and BTS(OMe)

Sources

Safety Operating Guide

4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal protocols for 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine (CAS: 139769-14-5 for the HCl salt form).

This substance is a functionalized biphenyl intermediate often used in the synthesis of COX-2 inhibitors (e.g., Etoricoxib). Its chemical structure—combining a basic amine, a lipophilic biphenyl core, and a polar sulfonyl group—dictates specific segregation and incineration requirements to prevent environmental persistence and aquatic toxicity.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and associated hazards. This compound is typically handled as a solid (powder) or in solution during organic synthesis.

Parameter Technical Specification
Chemical Name 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine
CAS Number 139769-14-5 (Hydrochloride salt)
Molecular Formula C₁₃H₁₃NO₂S (Free base)
Functional Groups Primary Amine (-NH₂), Sulfone (-SO₂Me), Biphenyl System
Physical State Off-white to pale yellow solid
Solubility Low in water (free base); Soluble in DMSO, Methanol, dilute acids
GHS Hazard Classification (derived from structural analogs)
  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed/contact).

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1][2][3]

  • Aquatic Toxicity: Chronic Category 2/3 (Sulfonated aromatics are often persistent).

  • Signal Word: WARNING

Pre-Disposal Logistics: Segregation & Containment

Proper disposal begins with segregation at the bench. The presence of the sulfonyl group (sulfur-bearing) and the amine (basic nitrogen) dictates compatibility.

Segregation Rules
  • Do NOT mix with Oxidizers: The amine group is susceptible to rapid oxidation; mixing with strong oxidizers (e.g., Nitric acid, Peroxides) can generate heat or toxic NOx gases.

  • Sulfur Content: Ensure the waste stream is flagged for incineration scrubbers capable of handling SOx emissions, although lab-scale quantities usually merge with general "Organic Waste."

  • Halogen Compatibility: If the compound was dissolved in halogenated solvents (DCM, Chloroform), dispose of in Halogenated Waste . If dissolved in Methanol/Ethanol/DMSO, dispose of in Non-Halogenated Waste .

Visual Workflow: Waste Stream Decision Logic

WasteSegregation Start Waste Generation 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, Filter Cake, Wipes) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidPath SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidPath->SolidBin Tag: Toxic Solid SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated Organic Waste (Contains DCM, CHCl3) SolventCheck->Halo Halogens Present NonHalo Non-Halogenated Organic Waste (DMSO, MeOH, EtOAc) SolventCheck->NonHalo No Halogens

Figure 1: Decision logic for segregating biphenyl amine waste streams based on physical state and solvent composition.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound & Spills)

Applicable to: Expired reagent, weighing boat residues, contaminated paper towels, and filter cakes.

  • Containment: Collect solids in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Place the primary bag inside a second bag to prevent leakage of fine powders.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine, solid debris."

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Storage: Place the tagged bag into the laboratory's designated Solid Hazardous Waste Drum (usually a wide-mouth HDPE drum with a lever-lock ring).

  • Disposal Method: High-Temperature Incineration is required to thermally decompose the biphenyl ring and sulfone moiety.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, rotavap condensates, and wash solvents.

  • pH Check: Ensure the solution pH is between 5 and 10. If extremely acidic (pH < 2) or basic (pH > 12.5), neutralize carefully to avoid reactivity in the waste drum.

    • Note: As an amine, it is naturally basic. Do not add to acid waste streams without neutralization.

  • Container Selection: Use an HDPE (High-Density Polyethylene) carboy (e.g., Nalgene). Glass is acceptable but poses a breakage risk.

  • Transfer: Use a funnel to pour liquid into the carboy. Fill only to 90% capacity to allow for thermal expansion.

  • Cap & Label: Cap tightly. Complete the waste tag listing all solvents (e.g., "90% Methanol, 10% Biphenyl amine").

  • Secondary Containment: Store the carboy in a secondary tray capable of holding 110% of the container's volume.

Protocol C: Contaminated Sharps & Glassware

Applicable to: Syringes, needles, broken vials.

  • Deactivation (Optional): If the glassware is heavily coated, rinse with a small amount of acetone or methanol (collect as Liquid Waste Protocol B) before disposal.

  • Segregation: Place chemically contaminated sharps/glass into a rigid, puncture-resistant Biohazard/Sharps Container (often red or yellow plastic).

  • Labeling: Ensure the container is labeled "Chemically Contaminated Sharps."

Spill Management & Safety

In the event of a benchtop spill, immediate action is required to prevent exposure and tracking.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a P95/N95 dust mask if powder is aerosolized.

  • Dry Spill:

    • Cover the spill with a damp paper towel to prevent dust generation.

    • Scoop material using a plastic spatula or dustpan.

    • Wipe the surface with methanol or ethanol to solubilize residual amine.

    • Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).

  • Wet Spill:

    • Absorb with vermiculite, sand, or commercial spill pads.

    • Do NOT use bleach immediately (potential reaction with amines). Use soap and water for final surface cleaning.[1][3][4][5]

Regulatory & Compliance Context

  • RCRA Status (USA): While this specific CAS is not typically a "P" or "U" listed waste, it must be treated as a Characteristic Hazardous Waste due to toxicity and potential aquatic hazards.

  • Destruction Efficiency: The sulfonyl group requires incineration temperatures >1000°C to ensure complete oxidation to SO₂, which is then captured by scrubbers. Landfilling is prohibited for halogenated or sulfonated aromatic amines due to groundwater leaching risks.

Disposal Lifecycle Diagram

DisposalLifecycle Lab Lab Bench Accumulation Tag Labeling & Inventory Update Lab->Tag Container Full EHS EHS Pickup / Central Storage Tag->EHS Request Pickup Vendor Waste Vendor (Clean Harbors/Veolia) EHS->Vendor Manifesting Incinerator Incineration (>1000°C) Vendor->Incinerator Destruction

Figure 2: Chain of custody from laboratory generation to final thermal destruction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235123, 4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride. Retrieved from [Link]

  • Tan, N. C., et al. (2005). Fate and biodegradability of sulfonated aromatic amines.[6] Biodegradation, 16(6), 527–536. Retrieved from [Link]

Sources

Personal protective equipment for handling 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine

[1]

Executive Summary

4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine (CAS: 139769-14-5 for HCl salt; free base analogs vary) is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors such as Etoricoxib .[1][2][3][4][5] Its molecular architecture—featuring a biphenyl core with a polar methylsulfonyl group and a reactive amine—presents specific solubility and handling challenges.

This guide provides a field-validated safety and operational framework for researchers. Unlike generic safety sheets, this protocol addresses the specific physicochemical behaviors of sulfonyl-biphenyls, including static charge accumulation during weighing and solubility-dependent permeation risks.

Part 1: Hazard Identification & Risk Assessment

The methylsulfonyl group increases the polarity and crystalline lattice energy of the molecule, often resulting in a fine, static-prone powder. The primary risks are mucous membrane irritation and ocular damage due to the basicity of the amine and the abrasive nature of the micro-crystals.

GHS Classification Summary
Hazard ClassCategoryHazard Statement (H-Code)Key Risk
Skin Corrosion/Irritation Cat.[5] 2H315 : Causes skin irritation.[5]Contact Dermatitis
Serious Eye Damage/Irritation Cat.[6] 2AH319 : Causes serious eye irritation.[5]Corneal abrasion/Chemical burn
STOT - Single Exposure Cat. 3H335 : May cause respiratory irritation.Inhalation of dust

Critical Note: While not always flagged as a sensitizer (H317) in preliminary screens, structurally similar sulfonyl anilines are known sensitizers. Treat this compound as a potential allergen .

Part 2: Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient without specific material considerations. The sulfonyl moiety enhances solubility in polar aprotic solvents (DMSO, DMF), which are aggressive permeators of standard glove materials.

1. Hand Protection Strategy
  • Solid Handling: Standard Nitrile gloves (0.11 mm / 4 mil) are sufficient.

    • Rationale: The solid does not permeate nitrile.

  • Solution Handling (DMSO/DMF/Methanol):

    • Primary Layer: High-dexterity Nitrile.

    • Secondary Layer (Crucial): If handling concentrated solutions (>0.1 M), wear Silver Shield (Laminate) or Thick Nitrile (>0.2 mm / 8 mil) outer gloves.

    • Rationale: DMSO can carry dissolved organic contaminants through thin nitrile in <15 minutes.

2. Respiratory & Eye Protection
  • Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator if weighing outside a fume hood (not recommended).

  • Engineering Control: All open handling must occur inside a certified chemical fume hood operating at 100 fpm face velocity .

  • Eyes: Chemical safety goggles (indirect venting) are superior to safety glasses due to the fine particle size of the solid, which can bypass side shields.

Part 3: Operational Protocol
Workflow Visualization

The following diagram outlines the safe handling logic, emphasizing the transition from solid to solution state where risk profiles change.

HandlingWorkflowcluster_solidHigh Dust Riskcluster_liquidHigh Permeation RiskStartSolid Reagent(Static Prone)WeighingWeighing(Anti-Static Gun + Spatula)Start->Weighing Open in HoodTransferTransfer to Vessel(Funnel required)Weighing->Transfer Avoid DraftsSolubilizationSolubilization(DMSO/MeOH/DMF)Transfer->Solubilization Add SolventReactionReaction Setup(Inert Atm)Solubilization->Reaction Syringe Transfer

Caption: Operational workflow transitioning from dust-hazard (solid) to permeation-hazard (solution).

Step-by-Step Handling Procedure

1. Preparation & Weighing

  • Static Control: The sulfonyl group contributes to high static retention. Use an anti-static gun or a polonium strip near the balance.

  • Tools: Use a high-polish stainless steel spatula. Avoid plastic spatulas which generate static charge, causing the powder to "jump."

  • Environment: Weigh inside a fume hood. If air currents disturb the balance, close the sash to the minimum working height or use a draft shield.

2. Solubilization

  • Solvent Choice: The compound is sparingly soluble in non-polar solvents (Hexane, Toluene) but highly soluble in DMSO, DMF, DMAc, and Methanol .

  • Exotherm Warning: Dissolution in DMSO may be slightly exothermic. Add solvent slowly.

  • Transfer: Once dissolved, the solution should be transferred via syringe or cannula to the reaction vessel to minimize open-air exposure.

3. Reaction Setup (Suzuki/Cross-Coupling Context)

  • If used in a Suzuki coupling (typical for Etoricoxib synthesis), the reaction will likely involve palladium catalysts and bases (e.g., Carbonates).

  • Incompatibility: Avoid strong oxidizers (e.g., KMnO4, H2O2) as the amine is susceptible to oxidation (N-oxide formation) and the sulfide is already oxidized to sulfone.

Part 4: Emergency Response & Disposal
Spill Response Decision Tree

SpillResponseStartSpill DetectedTypeState?Start->TypeSolidSolid PowderType->Solid PowderLiquidSolution (DMSO/DMF)Type->Liquid LiquidActionSolid1. Dampen paper towel2. Wipe gently (No dust)3. Double bagSolid->ActionSolidActionLiquid1. Absorb with Vermiculite2. Do NOT use paper (permeation)3. Scoop to Haz WasteLiquid->ActionLiquid

Caption: Decision logic for spill cleanup based on physical state.

Disposal Protocols
  • Solid Waste: Dispose of contaminated gloves and paper towels in Solid Hazardous Waste (combustible).

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in MeOH/DMSO/Acetone.

  • Aqueous Waste: Do not pour down the drain. Even trace amounts of sulfonyl biphenyls can be toxic to aquatic life (Chronic Aquatic Toxicity).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11237286, 4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Biphenyl derivatives and their toxicological profiles. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.